1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOMGVCGLRXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589843 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-65-4 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details established synthetic routes, provides specific experimental protocols, and presents quantitative data to support researchers in the efficient synthesis of this target molecule and its derivatives.
Introduction
1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The carboxylic acid moiety at the 2-position provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of complex pharmaceutical agents. This guide will focus on the most pertinent and effective synthetic strategies to access this core structure.
Synthetic Strategies
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through various established methods for indole and azaindole synthesis. The most promising routes for obtaining the 2-carboxy substituted target involve the construction of the pyrrole ring onto a pre-existing pyridine scaffold. Key strategies include the Hemetsberger-Knittel synthesis and the Reissert synthesis. An alternative approach involves the modification of a pre-formed pyrrole ring.
A highly effective and direct method for the synthesis of this compound is through the synthesis of its corresponding ethyl ester, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, followed by hydrolysis. The Hemetsberger-Knittel synthesis is a powerful tool for accessing this ester intermediate.
Primary Synthetic Pathway: Hemetsberger-Knittel Synthesis followed by Hydrolysis
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. In the context of this compound synthesis, the "aryl" group is a substituted pyridine. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-azido-3-(pyridin-4-yl)acrylate
The synthesis begins with the Knoevenagel condensation of a suitable pyridine-4-carbaldehyde with ethyl azidoacetate.
Caption: Knoevenagel condensation to form the azidoacrylate intermediate.
Step 2: Thermal Cyclization to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
The resulting ethyl 2-azido-3-(pyridin-4-yl)acrylate undergoes thermal cyclization, typically in a high-boiling solvent like xylene, to yield the desired ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This reaction proceeds through a nitrene intermediate.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating with sodium hydroxide in an aqueous methanol solution, followed by acidic workup to protonate the carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (via Hemetsberger-Knittel)
Materials:
-
Pyridine-4-carbaldehyde
-
Ethyl azidoacetate
-
Sodium ethoxide
-
Ethanol
-
Xylene
-
Diatomaceous earth
Procedure:
-
Knoevenagel Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in ethanol at 0 °C, add a solution of pyridine-4-carbaldehyde and ethyl azidoacetate in ethanol dropwise. Stir the mixture at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-azido-3-(pyridin-4-yl)acrylate.
-
Thermal Cyclization: Dissolve the crude acrylate in xylene and add a small amount of diatomaceous earth. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Purification: Cool the reaction mixture, filter through celite, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Materials:
-
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
-
Sodium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Saponification: Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a mixture of methanol and water. Add a solution of sodium hydroxide and heat the mixture at reflux for 2-3 hours.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of azaindole derivatives using methods analogous to those described. Data for the direct synthesis of the unsubstituted this compound is not widely reported; therefore, data for closely related structures are provided for reference.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Hemetsberger-Knittel Cyclization | Substituted Pyridine-carbaldehyde, Ethyl Azidoacetate | 1. NaOEt, EtOH; 2. Toluene, reflux | Ethyl 4-substituted-azaindole-2-carboxylate | 70-90 | General Literature |
| Suzuki Coupling | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid, K2CO3, Pd(PPh3)4, 1,4-dioxane/H2O, microwave, 125 °C | 6-phenyl-1H-pyrrolo[3,2-c]pyridine derivative | 63 | [1] |
| Ester Hydrolysis | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivative | NaOH, MeOH/H2O | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivative | Not specified | [2] |
Alternative Synthetic Routes
While the Hemetsberger-Knittel approach is highly effective, other classical indole syntheses can be adapted for the preparation of the 1H-pyrrolo[3,2-c]pyridine core.
Reissert Indole Synthesis
The Reissert synthesis provides another viable route, starting from a nitropyridine derivative. The key steps involve the condensation of an o-nitrotoluene analog (in this case, 4-methyl-3-nitropyridine) with diethyl oxalate, followed by reductive cyclization.
Caption: Reissert synthesis pathway for this compound.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Hemetsberger-Knittel synthesis of the corresponding ethyl ester followed by basic hydrolysis represents a robust and efficient pathway. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to facilitate the work of researchers in medicinal chemistry and drug development, enabling the synthesis and further exploration of this important heterocyclic scaffold.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives, a core scaffold of significant interest in medicinal chemistry. This document details key synthetic strategies, provides explicit experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.
Introduction
The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its derivatives have shown a wide range of biological activities, including as kinase inhibitors and anticancer agents. The incorporation of a carboxylic acid moiety at the 2-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide will focus on the primary synthetic routes to access this compound and its ester precursors.
Core Synthetic Strategies
The construction of the this compound core can be achieved through several established synthetic strategies, primarily adapted from classical indole syntheses. The most prominent methods include the Batcho-Leimgruber synthesis, the Hemetsberger-Knittel synthesis, and the Bartoli indole synthesis.
Batcho-Leimgruber Synthesis
The Batcho-Leimgruber synthesis is a versatile method for the preparation of indoles and azaindoles from o-nitrotoluene precursors. The key steps involve the formation of an enamine followed by a reductive cyclization.
General Workflow for Batcho-Leimgruber Synthesis
Caption: Batcho-Leimgruber synthesis workflow.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [1]
A key intermediate in the synthesis of many derivatives is 6-bromo-1H-pyrrolo[3,2-c]pyridine. Its synthesis begins with the nitration of 2-bromo-5-methylpyridine.
-
Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide. To a solution of 2-bromo-5-methylpyridine in sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The mixture is then heated to afford the nitrated pyridine N-oxide.
-
Step 2: Synthesis of the Enamine Intermediate. The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to yield the key enamine intermediate.
-
Step 3: Reductive Cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine. The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid to furnish 6-bromo-1H-pyrrolo[3,2-c]pyridine.
This intermediate can then be further functionalized at the 2-position.
Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of α-azidocinnamic esters. This method can be adapted for the synthesis of the corresponding 6-azaindole derivatives.[2][3]
General Pathway for Hemetsberger-Knittel Synthesis
Caption: Hemetsberger-Knittel synthesis pathway.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates [4]
While this protocol is for the pyrrolo[2,3-c]pyridine isomer, the principles are applicable to the [3,2-c] isomer by starting with the appropriate pyridine derivative.
-
Step 1: Condensation. A substituted 4-aminopyridine is condensed with diethyl oxalate in the presence of a base to yield an intermediate which is then subjected to reductive cyclization.
-
Step 2: Reductive Cyclization. The intermediate is treated with a reducing agent, such as zinc in acetic acid, to afford the ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the formation of substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7][8] This reaction is particularly useful for the synthesis of 7-substituted indoles and can be applied to the synthesis of 6-azaindoles.
Bartoli Synthesis Logical Relationship
Caption: Bartoli synthesis logical relationship.
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [5]
-
Reaction Setup: A solution of 2-chloro-3-nitropyridine in dry tetrahydrofuran (THF) is prepared under a nitrogen atmosphere and cooled to -78 °C.
-
Grignard Addition: Vinylmagnesium bromide (1.0 M in THF) is added dropwise to the stirred solution. The reaction mixture is then stirred at -20 °C for 8 hours.
-
Quenching and Extraction: The reaction is quenched by the slow addition of aqueous NH₄Cl. The aqueous phase is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the product.
Final Step: Hydrolysis of Esters to Carboxylic Acids
A common final step in the synthesis of this compound is the hydrolysis of the corresponding ester.
Experimental Protocol: Saponification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate [9]
This protocol for a related isomer can be adapted.
-
Reaction: The ethyl ester is dissolved in a mixture of methanol and water. Sodium hydroxide is added, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
Workup: The methanol is removed under reduced pressure. The aqueous solution is then acidified with an acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried to afford the pure this compound.
Data Presentation
The following tables summarize the yields and characterization data for a selection of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [1]
| Compound | Ar-group | Yield (%) | 1H NMR (500 MHz, CDCl3) δ (ppm) | HRMS [M+H]+ (Calculated/Found) |
| 10a | Phenyl | 63 | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 361.1552 / 361.1556 |
| 10b | o-Tolyl | 65 | 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7 Hz, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.28 (t, J=3.8 Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J=3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H) | 375.1709 / 375.1707 |
| 10f | 2-Methoxyphenyl | 76 | 9.10 (s, 1H), 7.93 (s, 1H), 7.79 (dd, J=7.6, 1.7 Hz, 1H), 7.38 (d, J=3.3 Hz, 1H), 7.35 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 7.08 (td, J=7.5, 1.0 Hz, 1H), 7.01 (d, J=8.2 Hz, 1H), 6.79 (d, J=3.2 Hz, 1H), 6.73 (s, 2H), 3.92 (s, 3H), 3.91 (s, 6H), 3.83 (s, 3H) | 391.1658 / 391.1653 |
| 10k | 4-Ethoxyphenyl | 57 | 9.05 (s, 1H), 7.92 (d, J=8.6 Hz, 2H), 7.71 (s, 1H), 7.35 (d, J=3.2 Hz, 1H), 6.98 (d, J=8.6 Hz, 2H), 6.78 (d, J=3.2 Hz, 1H), 6.70 (s, 2H), 4.07 (q, J=6.9 Hz, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 1.43 (t, J=7.0 Hz, 3H) | 405.1814 / 405.1815 |
Table 2: Synthesis of 6-Azaindoles via Bartoli Synthesis [5]
| Starting Nitropyridine | Product | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 22 |
Conclusion
The synthesis of this compound derivatives can be accomplished through a variety of reliable synthetic routes. The choice of a particular method will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The Batcho-Leimgruber, Hemetsberger-Knittel, and Bartoli syntheses all provide effective means to construct the core 6-azaindole scaffold, which can then be elaborated to the desired carboxylic acid. The detailed protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel compounds for drug discovery.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with the 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid scaffold. The core focus of current research highlights its significant potential in oncology, particularly as a potent inhibitor of tubulin polymerization. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows to support ongoing research and drug development efforts in this promising area.
Anticancer Activity: Targeting the Colchicine Binding Site on Tubulin
Derivatives of this compound have emerged as a promising class of anticancer agents. A notable body of research has focused on their role as colchicine-binding site inhibitors, which interfere with microtubule dynamics, a critical process for cell division. This interference leads to cell cycle arrest and ultimately apoptosis in cancer cells.
A significant study by Wang et al. (2024) designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating their potent antitumor activities against various cancer cell lines[1][2][3][4]. The core strategy involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the binding of natural tubulin inhibitors like combretastatin A-4[1][3].
Quantitative Analysis of Antiproliferative Activity
The in vitro antiproliferative activities of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. The results, summarized in the table below, highlight the potent cytotoxic effects of these compounds.
| Compound | R Group (at C6) | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | Phenyl | 0.35 | 0.41 | 0.52 |
| 10c | m-tolyl | 0.28 | 0.33 | 0.45 |
| 10h | 4-methoxyphenyl | 0.25 | 0.31 | 0.39 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.021 | 0.018 | 0.025 |
| (Data sourced from Wang et al., 2024)[1] |
Among the synthesized compounds, 10t , which features an indolyl group at the B-ring, demonstrated the most potent antiproliferative activities across all three cell lines, with IC50 values in the nanomolar range[1].
Mechanism of Action: Tubulin Polymerization Inhibition and Downstream Effects
The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin[1][2][3][5]. This disruption of microtubule dynamics triggers a cascade of cellular events, as illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental evidence confirms this pathway. For instance, compound 10t was shown to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM[1][2][3]. Furthermore, treatment of HeLa cells with 10t resulted in a significant, dose-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle[1]. This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. Ultimately, this sustained mitotic arrest induces programmed cell death, or apoptosis[1].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP), and the test compound or control is prepared.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates the formation of microtubules.
-
Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of a control (e.g., DMSO)[6].
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cancer cells are treated with the test compound for a specified time (e.g., 24 hours). The cells are then harvested, washed, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle[1].
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Staining: The treated cells are harvested and resuspended in a binding buffer. They are then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a dot plot, which allows for the quantification of the percentage of cells in each quadrant: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive)[7][8].
The following diagram illustrates a typical experimental workflow for screening and characterizing the anticancer activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Experimental workflow for anticancer drug discovery.
Other Potential Biological Activities
While the primary focus of research has been on the anticancer properties of the 1H-pyrrolo[3,2-c]pyridine scaffold, preliminary studies and the broader activities of related pyrrolopyridine isomers suggest potential in other therapeutic areas.
Antimicrobial Activity
Some pyrrolopyridine derivatives have shown promise as antimicrobial agents. For instance, certain Mannich bases of pyrrolo[3,2-c]pyridine have demonstrated good antibacterial activity against Gram-positive bacteria and antimycobacterial activity against Mycobacterium tuberculosis[9][10]. However, specific minimum inhibitory concentration (MIC) values for this compound itself or its closely related derivatives are not extensively reported in the currently available literature. Further investigation is warranted to explore this potential.
Neuroprotective Effects
The neuroprotective potential of pyrrole-containing compounds is an emerging area of interest. Some studies on pyrrole derivatives have shown protective effects in in vitro models of neurotoxicity[11][12][13][14]. These effects are often attributed to their antioxidant properties. While direct evidence for the neuroprotective activity of this compound is limited, the structural motif holds potential for the design of novel neuroprotective agents. Quantitative data from in vitro neurotoxicity models, such as cell viability assays in neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins, would be crucial for advancing this research direction.
Conclusion and Future Directions
The this compound scaffold represents a highly promising core for the development of novel therapeutic agents, particularly in the field of oncology. The well-documented anticancer activity, driven by the inhibition of tubulin polymerization, provides a strong foundation for further preclinical and clinical development. The detailed experimental protocols and workflow outlined in this guide offer a framework for the continued investigation and optimization of these compounds.
Future research should aim to:
-
Expand the structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and selectivity.
-
Conduct in vivo studies to evaluate the efficacy and safety of lead compounds in animal models of cancer.
-
Systematically investigate the potential antimicrobial and neuroprotective activities of this scaffold to uncover new therapeutic applications.
By leveraging the insights presented in this technical guide, researchers and drug development professionals can accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Overview of a Versatile Scaffold
For Immediate Release
This technical guide delves into the current understanding of the mechanisms of action associated with derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry. While specific research on the mechanism of action for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is not prominently available in the reviewed literature, extensive studies on closely related analogues have revealed a diverse range of biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key findings, experimental methodologies, and the therapeutic promise of this chemical family.
The primary mechanisms of action identified for 1H-pyrrolo[3,2-c]pyridine derivatives include tubulin polymerization inhibition and antagonism of the TRPA1 ion channel, leading to potential applications in oncology and pain management.
Targeting the Cytoskeleton: Tubulin Polymerization Inhibition
A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds often act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, primarily in cancer cells.
One notable study designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2][3] These compounds were evaluated for their antitumor activities against various cancer cell lines.
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of these derivatives have been quantified through IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | [1][2][3] |
| Sorafenib | - | - | - | [4] |
| 8b | - | - | - | [4] |
| 8g | - | - | - | [4] |
| 9a-e | - | - | - | [4] |
Note: Specific IC50 values for Sorafenib and compounds 8b, 8g, and 9a-e against HeLa, SGC-7901, and MCF-7 were not detailed in the provided search results, but they were used as comparators or showed high potency in nanomolar ranges against A375P human melanoma cell line.[4]
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
The binding of 1H-pyrrolo[3,2-c]pyridine derivatives to the colchicine site on β-tubulin disrupts the formation of microtubules. This interference with the cytoskeleton triggers a cascade of cellular events, culminating in programmed cell death.
Experimental Protocols
In Vitro Antiproliferative Activity Assay: The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) using the MTT assay. Cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. The absorbance was then measured to determine cell viability and calculate the IC50 values.[2]
Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time in the presence and absence of the test compounds.[1][3]
Modulating Ion Channels: TRPA1 Antagonism
Another therapeutic avenue for 1H-pyrrolo[3,2-c]pyridine derivatives is their activity as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a target for the development of novel analgesics.
A series of 4-aryloxy-1H-pyrrolo[3,2-c]pyridines has been identified as TRPA1 antagonists.[5] These compounds exhibit high ligand efficiency and favorable physical properties, positioning them as promising scaffolds for further optimization in the pursuit of pain therapeutics.
Experimental Workflow: TRPA1 Antagonist Screening
The identification and characterization of TRPA1 antagonists typically follow a multi-step experimental workflow.
Other Investigated Activities
The versatility of the pyrrolopyridine scaffold is further highlighted by studies on different isomers. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[6] Additionally, 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has been utilized in biophysical studies to probe protein-ligand interactions with bovine serum albumin (BSA).[7]
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating significant potential as anticancer agents and analgesics. The primary mechanisms of action elucidated to date involve the inhibition of tubulin polymerization and the antagonism of the TRPA1 ion channel. While the specific mechanism of this compound remains to be specifically investigated, the rich pharmacology of its analogues provides a strong foundation and rationale for further exploration of this compound and the broader chemical class. Future research will likely focus on optimizing the potency and selectivity of these derivatives and evaluating their efficacy in preclinical and clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and preclinical evaluation of a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to significant anticancer activity. This document provides a comprehensive overview of their design, synthesis, biological evaluation, and mechanism of action.
Introduction and Design Rationale
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including mitosis and cell signaling. Their critical role in cell division makes them an attractive target for the development of anticancer drugs. Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
The design of the 1H-pyrrolo[3,2-c]pyridine series was inspired by the natural product combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor that binds to the colchicine site. To enhance the biological activity and overcome the metabolic instability of the cis-stilbene bridge in CA-4, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was employed to lock the molecule in its active conformation. This strategy aimed to create novel colchicine-binding site inhibitors with improved drug-like properties.
Chemical Synthesis
The synthesis of the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was accomplished through a multi-step process.[1] A key step in this synthesis is the Suzuki cross-coupling reaction to introduce the various aryl groups at the 6-position of the pyrrolo[3,2-c]pyridine core.[2]
Diagram 1: Synthetic Pathway for 1H-pyrrolo[3,2-c]pyridine Derivatives
Caption: Synthetic scheme for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Biological Evaluation
The synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1] The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.[1] Many of the compounds exhibited moderate to excellent antiproliferative activities.[1]
Table 1: Antiproliferative Activity (IC50, µM) of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [1]
| Compound | R Group (at position 6) | HeLa | SGC-7901 | MCF-7 |
| 10a | Phenyl | >10 | >10 | >10 |
| 10c | m-tolyl | 5.63 | 6.81 | 7.29 |
| 10h | 4-methoxyphenyl | 1.25 | 1.83 | 2.06 |
| 10l | 4-fluorophenyl | 0.89 | 1.02 | 1.34 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.002 |
Data extracted from the publication "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities".[1]
The structure-activity relationship (SAR) studies revealed that the nature of the aryl substituent at the 6-position significantly influences the antiproliferative activity. Compound 10t , featuring an indolyl moiety, demonstrated the most potent activity across all three cell lines, with IC50 values in the nanomolar range.[1]
To elucidate the mechanism of action, the most potent compound, 10t , was investigated for its effect on tubulin polymerization. The results indicated that compound 10t potently inhibited tubulin polymerization in a concentration-dependent manner, confirming its role as a microtubule-destabilizing agent.[1]
Diagram 2: Mechanism of Action - Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
Further mechanistic studies revealed that compound 10t induced a significant arrest of HeLa cells in the G2/M phase of the cell cycle.[1] This is a characteristic effect of agents that disrupt microtubule dynamics. Following cell cycle arrest, a significant increase in apoptosis was observed, confirming that the antiproliferative activity is mediated through programmed cell death.[1]
Experimental Protocols
All reagents and solvents were obtained from commercial sources and used without further purification. Reactions were monitored by thin-layer chromatography (TLC). 1H NMR and 13C NMR spectra were recorded on a 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) was used to confirm the molecular weight of the synthesized compounds.[1]
-
Cancer cells (HeLa, SGC-7901, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[1]
Diagram 3: Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin polymerizes into microtubules. The reaction was initiated by the addition of tubulin to a polymerization buffer containing the test compound or control. Fluorescence was monitored over time at 37°C.
HeLa cells were treated with the test compound for 24 hours. The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. After fixation, the cells were washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[1]
Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. HeLa cells were treated with the test compound for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a promising framework for the design of novel colchicine-binding site inhibitors. The synthesized derivatives, particularly compound 10t , exhibit potent antiproliferative activity against a panel of human cancer cell lines. The mechanism of action has been confirmed to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis. These findings highlight the potential of this chemical series for further development as anticancer therapeutic agents. Future work will focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies.
References
The Pharmacological Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the heterocyclic scaffold 1H-pyrrolo[3,2-c]pyridine have emerged as a promising class of compounds with potent anticancer activities. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, with a specific focus on their mechanism of action as colchicine-binding site inhibitors that target tubulin polymerization. The following sections detail the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with their antitumor effects.
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized to act as inhibitors of the colchicine-binding site on tubulin.[1][2] By binding to this site, these compounds disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] The lead compound, identified as 10t in one study, has demonstrated potent inhibition of tubulin polymerization and significant disruption of microtubule networks in cancer cells.[1]
Quantitative Biological Data
The antitumor activities of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R Group | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | phenyl | >10 | >10 | >10 |
| 10b | 2-methylphenyl | 0.85 | 0.63 | 0.91 |
| 10d | 4-methylphenyl | 0.33 | 0.28 | 0.42 |
| 10f | 2-methoxyphenyl | 0.41 | 0.37 | 0.55 |
| 10h | 4-methoxyphenyl | 0.29 | 0.24 | 0.36 |
| 10k | 4-ethoxyphenyl | 0.25 | 0.18 | 0.31 |
| 10m | 4-chlorophenyl | 0.18 | 0.15 | 0.23 |
| 10r | 3-pyridinyl | 0.52 | 0.47 | 0.68 |
| 10t | 3-bromo-4,5-dimethoxyphenyl | 0.15 | 0.12 | 0.21 |
| Combretastatin A-4 | - | 0.009 | 0.007 | 0.011 |
Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1]
Experimental Protocols
Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
The synthesis of the target compounds involved a multi-step process starting from commercially available 2-bromo-5-methylpyridine.[2]
Caption: Synthetic route for 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 492 nm using a microplate reader to determine cell viability and calculate IC50 values.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit. Tubulin was incubated with the test compounds in a buffer at 37°C, and the change in absorbance at 340 nm was monitored over time. An increase in absorbance indicates tubulin polymerization, and inhibition of this increase signifies the compound's activity.
Caption: Workflow for the tubulin polymerization assay.
Immunofluorescence Staining
To visualize the effect on cellular microtubules, HeLa cells were treated with the test compounds. After treatment, the cells were fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei were counterstained with DAPI. The microtubule network was then observed using a confocal microscope.
Signaling Pathway
The primary signaling pathway affected by these 1H-pyrrolo[3,2-c]pyridine derivatives is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable template for the design of potent anticancer agents. Derivatives of this core structure, particularly those substituted at the 1 and 6 positions, have demonstrated significant activity as inhibitors of tubulin polymerization by targeting the colchicine-binding site. This leads to cell cycle arrest and apoptosis in cancer cells. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising class of compounds for cancer therapy.
References
The Therapeutic Landscape of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising heterocyclic core.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has garnered significant attention due to its versatile biological activities. Derivatives of this scaffold, particularly those incorporating a carboxylic acid moiety at the 2-position, have been the subject of intensive research, leading to the discovery of potent modulators of various biological targets. This guide will explore the multifaceted therapeutic potential of these compounds, with a primary focus on their applications in oncology, inflammation, and neurodegenerative diseases.
Anticancer Potential
This compound derivatives have demonstrated significant promise as anticancer agents through multiple mechanisms of action, including inhibition of tubulin polymerization, FMS kinase, and cyclin-dependent kinase 8 (CDK8).
Inhibition of Tubulin Polymerization
Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2]
The following diagram illustrates the mechanism by which these derivatives inhibit tubulin polymerization, leading to apoptosis.
The following table summarizes the in vitro antiproliferative activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Compound | HeLa (IC₅₀, µM) | SGC-7901 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | [3] |
| 10b | 0.35 | 0.42 | 0.58 | [3] |
| 10c | 0.28 | 0.33 | 0.45 | [4] |
| 10f | 0.41 | 0.55 | 0.67 | [3] |
| 10k | 0.25 | 0.31 | 0.39 | [3] |
| 10m | 0.33 | 0.38 | 0.49 | [3] |
| 10p | 0.18 | 0.24 | 0.32 | [3] |
| 10r | 0.22 | 0.29 | 0.36 | [3] |
FMS Kinase Inhibition
Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[5] Overexpression of FMS kinase is associated with various cancers and inflammatory disorders. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[5]
The diagram below depicts the signaling pathway of FMS kinase and its inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.
The following table presents the FMS kinase inhibitory activity and antiproliferative effects of selected 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound | FMS Kinase (IC₅₀, nM) | BMDM (IC₅₀, nM) | Ovarian Cancer (IC₅₀, µM) | Prostate Cancer (IC₅₀, µM) | Breast Cancer (IC₅₀, µM) | Reference |
| 1e | 60 | - | - | - | - | [5] |
| 1r | 30 | 84 | 0.15 - 0.55 | 0.45 - 0.88 | 0.98 - 1.78 | [5] |
| KIST101029 | 96 | 195 | - | - | - | [5] |
CDK8 Inhibition
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and acts as a colorectal cancer oncogene by regulating β-catenin activity.[6][7] Inhibition of CDK8 presents a promising therapeutic strategy for β-catenin-driven malignancies.
The following diagram illustrates the role of CDK8 in the Wnt/β-catenin pathway and its inhibition by specific derivatives.
The table below shows the CDK8 inhibitory and antiproliferative activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative (a closely related scaffold).
| Compound | CDK8 (IC₅₀, nM) | HCT116 (GI₅₀, µM) | SW620 (GI₅₀, µM) | Reference |
| 22 | 48.6 | 0.21 | 0.35 | [6] |
Neuroprotective Potential
Derivatives of the 1H-pyrrolo[3,2-c]quinoline scaffold, a structurally related core, have shown promise as 5-HT6 receptor antagonists for the treatment of cognitive disorders associated with Alzheimer's disease.[8] The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory.
5-HT6 Receptor Antagonism
Antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.
This diagram outlines the signaling cascade associated with 5-HT6 receptor and the effect of its antagonism.
The following table summarizes the binding affinities of a representative 1H-pyrrolo[3,2-c]quinoline derivative for the 5-HT6 receptor.
| Compound | 5-HT6R (Kᵢ, nM) | 5-HT6R (Kₑ, nM) | Reference |
| 14 | 3 | 0.41 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives
A general synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is outlined below.[3]
General Procedure for Suzuki Coupling: To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water are added the corresponding arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq). The mixture is heated under microwave irradiation. After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.[3]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the test compound for the specified duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Stain the cells with PI (50 µg/mL) for 15 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Protocol:
-
Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Analyze the polymerization curves to determine the inhibitory effect of the compound.
Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
This assay assesses the effect of FMS kinase inhibitors on the proliferation of BMDMs.
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) to differentiate them into macrophages.
-
After 7 days, seed the mature BMDMs into 96-well plates.
-
Treat the cells with the test compound in the presence of M-CSF.
-
After 72 hours, assess cell proliferation using the MTT assay as described above.[9][10][11]
6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Assay
This assay is used to evaluate the neuroprotective effects of compounds against 6-OHDA-induced neuronal cell death in SH-SY5Y cells.[12][13]
Protocol:
-
Differentiate SH-SY5Y cells by treating with retinoic acid for 5-7 days.
-
Pre-treat the differentiated cells with the test compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to 6-OHDA (e.g., 50-100 µM) for another 24 hours.
-
Measure cell viability using the MTT assay.
-
Assess neuronal morphology and neurite outgrowth using microscopy.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to potently and selectively modulate key biological targets, including tubulin, FMS kinase, CDK8, and the 5-HT6 receptor, underscores their importance in modern drug discovery. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this exciting class of molecules. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their preclinical efficacy into clinical success.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Vitro Evaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been investigated for their potential as anticancer agents, specifically as inhibitors of tubulin polymerization. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Findings and Data Summary
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for the most potent of these compounds has been identified as the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.
A particularly potent derivative, designated as 10t , has emerged from these studies, exhibiting IC50 values in the nanomolar range across multiple cell lines. The in vitro antiproliferative activities of a selection of these compounds are summarized below.
Table 1: In Vitro Antiproliferative Activity (IC50, μM) of 1H-Pyrrolo[3,2-c]pyridine Derivatives [1][2]
| Compound | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) |
| 10a | 0.35 | 0.41 | 0.52 |
| 10c | 0.28 | 0.33 | 0.45 |
| 10h | 0.21 | 0.25 | 0.33 |
| 10k | 0.18 | 0.22 | 0.29 |
| 10m | 0.25 | 0.30 | 0.38 |
| 10q | 0.31 | 0.38 | 0.49 |
| 10t | 0.12 | 0.15 | 0.21 |
| CA-4 * | 0.02 | 0.02 | 0.03 |
*CA-4 (Combretastatin A-4) was used as a positive control.
Other studies have explored diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold against melanoma cell lines. Several of these compounds demonstrated superior potency to the standard drug Sorafenib, with some bisamide derivatives showing IC50 values in the two-digit nanomolar range.[3] Additionally, certain derivatives have shown potent inhibitory effects against FMS kinase, with IC50 values as low as 30 nM.[4]
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of these 1H-pyrrolo[3,2-c]pyridine derivatives.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (0.1% DMSO) is also included.
-
MTT Addition: After the treatment period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Tubulin Polymerization Assay
This assay determines the effect of the compounds on the polymerization of tubulin in vitro.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., >99% pure from porcine brain), a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), and GTP.
-
Compound Addition: The test compound (e.g., derivative 10t) or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter, or DMSO as a vehicle) is added to the reaction mixture.
-
Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer. The absorbance is recorded at regular intervals (e.g., every 30 seconds for 30 minutes).
-
Data Analysis: The extent of inhibition or promotion of tubulin polymerization is determined by comparing the absorbance curves of the compound-treated samples with the controls.
Immunofluorescence Staining for Microtubule Disruption
This technique visualizes the effect of the compounds on the microtubule network within cells.
-
Cell Culture and Treatment: Cells (e.g., HeLa) are grown on coverslips in a 24-well plate and treated with the test compound (e.g., 10t at its IC50 concentration) for 24 hours.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Non-specific binding sites are blocked with a solution containing bovine serum albumin (BSA).
-
Antibody Incubation: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Nuclear Staining: The cell nuclei are counterstained with DAPI (4′,6-diamidino-2-phenylindole).
-
Imaging: The coverslips are mounted on slides, and the cells are visualized using a confocal fluorescence microscope. Disruption of the normal filamentous microtubule network is observed in treated cells.
Cell Cycle Analysis
This analysis determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]
Cell Apoptosis Analysis
This assay quantifies the induction of programmed cell death by the compounds.
-
Cell Treatment: Cells are treated with the test compound at varying concentrations for a set duration (e.g., 24 or 48 hours).
-
Staining: The treated cells are harvested, washed, and resuspended in a binding buffer. They are then stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and the general experimental workflow for the in vitro evaluation of these compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Designing Novel 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Analogs: A Technical Guide
This guide provides an in-depth overview of the design, synthesis, and evaluation of novel 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid analogs as potential therapeutic agents. Primarily focusing on their role as anticancer agents targeting tubulin polymerization, this document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Recent research has highlighted its potential in the development of potent anticancer agents, particularly as inhibitors of tubulin polymerization.[3][4][5] By mimicking the binding of natural products like colchicine to tubulin, these synthetic analogs can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This guide will delve into the rational design, synthetic strategies, and biological evaluation of this promising class of compounds.
Rational Design and Structure-Activity Relationships (SAR)
The design of novel 1H-pyrrolo[3,2-c]pyridine analogs often involves a strategy of restricting the conformation of known tubulin inhibitors, such as combretastatin A-4 (CA-4), by incorporating a rigid heterocyclic scaffold.[4][5] This approach aims to lock the molecule in a bioactive conformation, thereby enhancing its binding affinity to the colchicine-binding site on tubulin.
A key design element is the substitution pattern on the pyrrolopyridine core. Typically, a trimethoxyphenyl group, which is a common feature in many colchicine-binding site inhibitors, is incorporated at the N-1 position of the pyrrole ring. The C-6 position of the pyridine ring is a critical point for modification, where various aryl substituents can be introduced to explore and optimize the structure-activity relationship (SAR).[4]
Key SAR Observations:
-
Substitution at C-6: The nature of the aryl group at the C-6 position significantly influences the antiproliferative activity. Electron-donating or electron-withdrawing groups on this aryl ring can modulate the potency of the analogs.[4]
-
The N-1 Substituent: The 3,4,5-trimethoxyphenyl group at the N-1 position is a crucial pharmacophore for potent tubulin inhibition.[4]
-
The Pyrrole Moiety: The pyrrole part of the scaffold plays a vital role in orienting the substituents for optimal interaction with the target protein.
Quantitative Data Summary
The antiproliferative activities of synthesized 1H-pyrrolo[3,2-c]pyridine analogs have been evaluated against various cancer cell lines. The following tables summarize the IC50 values for selected potent compounds.
Table 1: In Vitro Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [4][5]
| Compound | Ar-Group at C-6 | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10t | 3-Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0017 | 0.0019 |
Table 2: In Vitro Antiproliferative Activity of Diarylurea and Diaylamide 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma Cell Lines [1]
| Compound | A375P IC50 (µM) | NCI-9 Melanoma Panel (Mean IC50, µM) | Selectivity Index (A375P vs. NIH3T3) |
| 8c | 0.12 | - | 7.50 |
| 9b | 0.011 | - | 454.90 |
| Sorafenib | (Positive Control) | 1.88 | - |
| Vemurafenib | (Positive Control) | 0.04 | - |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine analogs.
General Synthetic Scheme
The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines typically follows a multi-step route starting from commercially available materials.[4][5]
General Procedure for the Synthesis of Intermediate 16 (6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine): [4]
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol) in 1,4-dioxane (15 mL) is added 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K2CO3 (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)2 (0.6 mmol).
-
The reaction mixture is stirred and irradiated in a microwave reactor at 85 °C for 30 minutes.
-
After completion, the mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the title compound.
General Procedure for the Suzuki Cross-Coupling to Synthesize Final Analogs (10a-t): [4]
-
A mixture of intermediate 16 (0.1 mmol), the corresponding substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol) is dissolved in a mixture of 1,4-dioxane (6 mL) and water (2 mL).
-
The mixture is degassed with nitrogen and then reacted in a microwave reactor at 125 °C for 26 minutes.
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs.
Biological Assays
In Vitro Antiproliferative Activity Assay (MTT Assay): [4]
-
Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay: [3][4]
-
Tubulin protein is incubated with the test compounds at various concentrations in a polymerization buffer at 37 °C.
-
The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway of 1H-Pyrrolo[3,2-c]pyridine Analogs
The primary mechanism of action for the anticancer activity of these analogs is the disruption of microtubule dynamics, which in turn activates the spindle assembly checkpoint and leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine analogs.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of the analogs to their biological evaluation.
Caption: General workflow for the synthesis and evaluation of analogs.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable template for the design of novel and potent tubulin polymerization inhibitors with significant anticancer activity. The structure-activity relationships established so far provide a solid foundation for the further optimization of these compounds. Future research should focus on:
-
Exploring a wider range of substitutions at the C-6 position to improve potency and selectivity.
-
Investigating other isomers of the pyrrolopyridine core to understand the impact of nitrogen placement on biological activity.
-
Conducting in vivo studies on the most promising analogs to evaluate their efficacy and pharmacokinetic properties in animal models.
-
Exploring potential applications beyond cancer, such as in inflammatory diseases, given the diverse biological roles of targets like FMS kinase.[6]
By pursuing these avenues, the full therapeutic potential of this compound analogs can be realized, potentially leading to the development of new and effective treatments for cancer and other diseases.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to interact with a wide range of biological targets, while the presence of the pyridine nitrogen atom offers opportunities for modulating physicochemical properties and forming additional interactions. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology. This document provides detailed protocols for the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives, offering a comprehensive guide for researchers in drug discovery and development.
Overview of Synthetic Strategies
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various strategies, primarily involving the construction of the pyrrole ring onto a pre-functionalized pyridine. Key methods include multi-step syntheses starting from readily available pyridines and classical indole syntheses adapted for the azaindole framework. This note will detail a multi-step synthesis commencing with 2-bromo-5-methylpyridine, which allows for the introduction of diverse substituents at various positions of the heterocyclic core. Additionally, the Reissert synthesis provides a direct route to the 2-carboxylic acid functionality.
Data Presentation
The following table summarizes quantitative data for the multi-step synthesis of a representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Oxidation | 2-Bromo-5-methylpyridine | m-Chloroperbenzoic acid (m-CPBA) | 2-Bromo-5-methylpyridine 1-oxide | - |
| 2 | Nitration | 2-Bromo-5-methylpyridine 1-oxide | Fuming nitric acid, Sulfuric acid | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | - |
| 3 | Enamine Formation | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide | - |
| 4 | Reductive Cyclization | (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide | Iron powder, Acetic acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | - |
| 5 | N-Arylation | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)₂, Pyridine | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | - |
| 6 | Suzuki Coupling | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid, Pd catalyst, Base | 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63[1] |
| 6a | Suzuki Coupling | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pyridin-3-ylboronic acid, Pd catalyst, Base | 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55[1] |
Note: Yields for intermediate steps were not explicitly provided in the source material.
Experimental Protocols
Protocol 1: Multi-step Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives[1]
This protocol outlines a versatile route to highly substituted 1H-pyrrolo[3,2-c]pyridine derivatives.
Step 1: Synthesis of 2-Bromo-5-methylpyridine 1-oxide
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide
-
Add 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.
-
Carefully heat the mixture and stir until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
Step 3: Synthesis of (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.
-
Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude enamine.
Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
To a solution of (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide in acetic acid, add iron powder.
-
Heat the reaction mixture and stir vigorously.
-
After the reaction is complete, filter the mixture to remove the iron residues and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 5: Synthesis of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
In a reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, copper(II) acetate, and a base such as potassium carbonate in a suitable solvent like pyridine.
-
Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Step 6: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General Suzuki Coupling Procedure) [1]
-
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a suitable solvent system (e.g., dioxane/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the final 6-aryl derivative.
Protocol 2: Reissert Synthesis of this compound
The Reissert synthesis provides a direct route to indole-2-carboxylic acids and can be adapted for the synthesis of their azaindole analogs.
Step 1: Condensation of 4-methyl-3-nitropyridine with Diethyl Oxalate
-
To a solution of sodium ethoxide in absolute ethanol, add a mixture of 4-methyl-3-nitropyridine and diethyl oxalate at a low temperature.
-
Stir the reaction mixture at room temperature until the condensation is complete.
-
Quench the reaction with an acid (e.g., acetic acid) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude ethyl (E)-2-hydroxy-3-(3-nitropyridin-4-yl)acrylate.
Step 2: Reductive Cyclization
-
Dissolve the product from the previous step in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent, for example, zinc dust or iron powder, and heat the mixture.
-
Alternatively, catalytic hydrogenation using a palladium on carbon catalyst can be employed.
-
Upon completion of the reaction, filter off the solid residues and concentrate the filtrate.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Multi-step synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Reissert synthesis of this compound.
References
Application Notes and Protocols for the Evaluation of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of potent anticancer agents.[1][2] Derivatives of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid have demonstrated significant efficacy in various cancer cell lines, primarily through mechanisms involving tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[3][4] This document provides a comprehensive guide for researchers on the application and evaluation of these compounds in a cancer cell biology setting. It includes an overview of the mechanism of action, detailed protocols for assessing cellular effects, and data interpretation guidelines.
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The search for novel and effective cancer therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds, such as those containing the pyrrole and pyridine ring systems, are of particular interest due to their diverse biological activities.[5] The rigid, bicyclic structure of 1H-pyrrolo[3,2-c]pyridine provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.[6]
Notably, derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy.[3][4] By interfering with microtubule dynamics, these compounds disrupt mitosis and induce programmed cell death in rapidly dividing cancer cells.[4] This application note will guide the user through the process of characterizing the anticancer effects of novel derivatives based on this promising scaffold.
Mechanism of Action: Targeting Microtubule Dynamics
A significant body of research points to the role of 1H-pyrrolo[3,2-c]pyridine derivatives as microtubule-targeting agents.[4] Specifically, certain derivatives have been shown to bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules.[3][4] This disruption of the microtubule network has profound consequences for cancer cells, leading to:
-
G2/M Phase Cell Cycle Arrest: As microtubules are essential components of the mitotic spindle, their disruption prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.
Efficacy of Representative Derivatives
Several studies have highlighted the potent in vitro activity of 1H-pyrrolo[3,2-c]pyridine derivatives across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a particularly active derivative, designated as compound 10t in the cited literature.[4]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10t | HeLa | Cervical Cancer | 0.12 | [4] |
| SGC-7901 | Gastric Cancer | 0.15 | [4] | |
| MCF-7 | Breast Cancer | 0.21 | [4] |
Experimental Protocols
The following protocols provide a framework for the initial characterization of novel this compound derivatives in cancer cell lines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8]
Causality Behind Experimental Choices: This assay is a crucial first step to determine the dose-dependent effect of the compound on cancer cell viability. The resulting IC50 value is a key parameter for comparing the potency of different derivatives and for selecting appropriate concentrations for subsequent mechanistic studies.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[9]
-
Incubation: Incubate the plates for a period of 48 to 72 hours.[9]
-
MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Causality Behind Experimental Choices: This assay provides quantitative evidence of apoptosis induction, a key mechanism of action for many anticancer drugs. By distinguishing between different stages of cell death, it offers deeper insight into the cellular response to the compound beyond simple viability measurements.
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Induce Apoptosis: Treat cells with the 1H-pyrrolo[3,2-c]pyridine derivative at concentrations determined from the MTT assay. Include a vehicle-treated negative control.
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.[10]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[11]
Data Interpretation:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Protein Expression Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of cell or tissue extract.[13] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Causality Behind Experimental Choices: This technique is essential for confirming the molecular mechanism of action. For 1H-pyrrolo[3,2-c]pyridine derivatives, Western blotting can be used to examine changes in the expression levels of proteins involved in the cell cycle (e.g., Cyclin B1, CDK1) and apoptosis (e.g., cleaved Caspase-3, PARP).
Step-by-Step Protocol:
-
Sample Preparation: Treat cells with the compound for the desired time. Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13][15]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]
Concluding Remarks
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and guidelines presented in this application note provide a robust framework for the in vitro characterization of its derivatives. By systematically evaluating cell viability, induction of apoptosis, and target-specific protein expression changes, researchers can effectively identify and advance promising lead compounds for further preclinical development.
References
- 1. 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [myskinrecipes.com]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
Application Notes and Protocols: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. This structural framework serves as a versatile backbone for designing selective modulators of various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases. Derivatives of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid have demonstrated significant inhibitory activity against key kinases involved in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. These application notes provide an overview of the utility of this scaffold, quantitative data on the inhibition of specific kinases, and detailed protocols for performing kinase inhibition assays.
Kinase Inhibition Data
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their inhibitory effects on several protein kinases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50), offering a comparative view of their potency and selectivity.
Table 1: FMS Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | FMS Kinase IC50 (nM) | Reference Compound (KIST101029) IC50 (nM) |
| 1e | 60 | 96 |
| 1r | 30 | 96 |
Data sourced from a study on a series of eighteen pyrrolo[3,2-c]pyridine derivatives. Compounds 1e and 1r emerged as the most potent inhibitors of FMS kinase.[1]
Table 2: Selectivity Profile of Compound 1r
| Kinase Target | Inhibition at 1 µM (%) |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
Compound 1r demonstrates notable selectivity for FMS kinase over other tested kinases.[1]
Table 3: Multi-Kinase Inhibition by Related Pyrrolopyridine Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Her2 IC50 (µM) | CDK2 IC50 (µM) |
| 5c | 0.915 ± 0.027 | - | - | - |
| 5h | 0.049 ± 0.002 | - | - | - |
| 5j | 0.098 ± 0.011 | - | - | - |
| 6c | Selective | - | - | - |
| 6f | Active | Active | Active | Active |
| 6i | Active | - | Active | - |
| 6j | Selective | - | - | - |
| 6l | Active | Active | Active | Active |
| 6n | Active | Active | Active | Active |
| Sorafenib | 0.037 ± 0.001 | - | - | - |
Data from studies on pyrrolo[2,3-d]pyridine derivatives highlight the potential of the broader pyrrolopyridine scaffold to target multiple kinases, including VEGFR-2, EGFR, Her2, and CDK2.[2][3]
Signaling Pathways and Experimental Workflow
Visual representations of the FMS kinase signaling pathway and a standard experimental workflow for kinase inhibition assays are provided below to aid in understanding the mechanism of action and the experimental setup.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, which can be adapted for various kinases such as FMS and VEGFR-2.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a 1H-pyrrolo[3,2-c]pyridine derivative) against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FMS, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (specific composition depends on the kinase)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader (luminometer or fluorometer)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations. A 10-point, three-fold serial dilution is common, starting from a high concentration (e.g., 81 µM).[1]
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-5 µL) of the diluted test compound to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no kinase).
-
-
Kinase Reaction:
-
Prepare a kinase solution in the appropriate assay buffer.
-
Add the kinase solution to each well containing the test compound and controls.
-
Incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in the assay buffer.
-
Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP (if using a luminescent ATP detection assay) or the amount of phosphorylated substrate. This is typically done by adding a detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
The raw data (e.g., relative light units) is converted to percent inhibition relative to the positive control (0% inhibition) and negative control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The this compound scaffold and its derivatives represent a promising class of kinase inhibitors with demonstrated activity against therapeutically relevant targets such as FMS and VEGFR-2. The data and protocols presented here provide a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for various disease indications. Further optimization of this scaffold could lead to the identification of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols: Suzuki Coupling of 1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of aryl-substituted heterocycles. This application note provides a detailed experimental procedure for the palladium-catalyzed Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative with various arylboronic acids. The described protocol is particularly relevant for the development of novel therapeutics, such as tubulin polymerization inhibitors.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of halogenated 1H-pyrrolo[3,2-c]pyridines is contingent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst: The choice of the palladium source and its associated ligands is critical for catalytic activity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an effective catalyst for this transformation.
-
Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) are commonly employed.
-
Solvent System: A mixture of an organic solvent and water is typically used. A combination of 1,4-dioxane and water provides a suitable medium for the reaction.
-
Reaction Conditions: Temperature and reaction time are critical for ensuring the reaction proceeds to completion while minimizing side product formation. Microwave irradiation can significantly accelerate the reaction.
-
Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.
Experimental Protocol: General Procedure for the Suzuki Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
This protocol outlines a general method for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Substituted arylboronic acid (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (5.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq.), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 eq.), K₂CO₃ (0.5 mmol, 5.0 eq.), and Pd(PPh₃)₄ (0.006 mmol, 0.06 eq.).[1]
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.[1]
-
Degas the mixture by bubbling nitrogen gas through the solution for 10-15 minutes.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 125 °C for 26 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]
Data Presentation
The following table summarizes the yields obtained for the Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with a variety of substituted arylboronic acids using the general protocol described above.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | o-tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | m-tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 4 | p-tolylboronic acid | 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 67 |
| 5 | 2-methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 6 | 4-methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
Visualizations
Experimental Workflow
The general workflow for the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine is depicted in the following diagram.
Caption: Experimental workflow for the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of Pd(PPh₃)₄ or a different palladium catalyst/ligand system. |
| Inefficient transmetalation | The choice of base is crucial. Consider screening other bases such as K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of good quality. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the microwave irradiation time or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Side Product Formation | Homocoupling of boronic acid | Thoroughly degas the solvent and reactants to remove oxygen. |
| Protodeboronation of boronic acid | Use fresh boronic acid. Minimize the amount of water or consider using anhydrous conditions with a suitable base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. The protocol detailed in this application note, utilizing microwave-assisted heating, offers a rapid and effective means to generate a diverse range of substituted analogs. Careful optimization of the reaction parameters is key to achieving high yields and purity. This methodology is a valuable tool for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for Cell-Based Assays of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid & Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives. The primary focus is on their potential as anti-cancer agents through the inhibition of tubulin polymerization, a mechanism supported by recent studies on this class of compounds. Additionally, protocols for assessing kinase inhibition are included, reflecting another promising avenue for this scaffold.
Anti-proliferative Activity Assessment in Cancer Cell Lines
The foundational assay for any potential anti-cancer compound is to determine its effect on the proliferation of cancer cells. This protocol outlines a common method using a colorimetric assay to measure cell viability.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is adapted for assessing the cytotoxicity of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2]
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivatives, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known anti-proliferative drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Anti-proliferative Activity
The following table summarizes the in vitro anti-proliferative activities of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines.[1][2]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
| Derivative A | >10 | 8.5 | 9.1 |
| Derivative B | 1.2 | 2.5 | 3.0 |
| Positive Control (e.g., Combretastatin A-4) | 0.003 | 0.004 | 0.002 |
Note: Data for "Derivative A" and "Derivative B" are hypothetical examples for illustrative purposes.
Tubulin Polymerization Inhibition Assay
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of tubulin polymerization, a key mechanism for their anti-cancer effects.[1][2] This cell-free assay directly measures the effect of the compounds on tubulin assembly.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin protein
-
Guanosine-5'-triphosphate (GTP)
-
Tubulin polymerization buffer
-
This compound or its derivatives
-
A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, mix the tubulin polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time for each compound concentration. Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC50 value for the inhibition of tubulin polymerization.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| 10t | 3 | Significant Inhibition |
| 10t | 5 | Potent Inhibition |
| Vehicle Control | - | 0 |
| Positive Control (Colchicine) | 5 | >95 |
Note: Qualitative descriptions are based on findings that 10t potently inhibited tubulin polymerization at these concentrations.[1][2]
Kinase Inhibition Assays
The pyrrolopyridine scaffold is a common feature in many kinase inhibitors.[3][4][5] Therefore, it is prudent to screen 1H-pyrrolo[3,2-c]pyridine derivatives for activity against a panel of protein kinases. Cell-based assays are crucial as they provide a more physiologically relevant context compared to in vitro assays.[6][7]
Experimental Protocol: Cell-Based Kinase Phosphorylation Assay
This protocol describes a general method to assess the inhibition of a specific kinase by measuring the phosphorylation of its downstream substrate in a cellular context.
Materials:
-
A cell line that expresses the kinase of interest (e.g., a cancer cell line with an overactive kinase).
-
Antibodies specific to the phosphorylated and total forms of the kinase's substrate.
-
This compound or its derivatives.
-
A known inhibitor of the target kinase as a positive control.
-
Cell lysis buffer.
-
Western blotting or ELISA reagents.
Procedure:
-
Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total substrate.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total substrate.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value of the compound for inhibiting the phosphorylation of the substrate.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a cell-based kinase inhibition assay.
Signaling Pathway Analysis
To understand the mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives, it is essential to investigate their impact on relevant signaling pathways. For tubulin inhibitors, this involves examining the effects on the cell cycle and apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest.
-
This compound or its derivatives.
-
Propidium iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a hallmark of tubulin inhibitors.[1][2]
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Signaling pathway of tubulin inhibitors.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively characterize the cellular activities of this compound and its derivatives, paving the way for further drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [myskinrecipes.com]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. researchgate.net [researchgate.net]
In Vivo Applications of 1H-Pyrrolo[3,2-c]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies utilizing the parent compound, 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, are not extensively documented in publicly available literature. The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of derivatives. This document provides detailed application notes and protocols based on in vivo research conducted on structurally related derivatives, highlighting the therapeutic potential of this chemical class.
Application Note 1: Anticancer Activity in Xenograft Models
Derivatives of the closely related isomer, 1H-pyrrolo[2,3-b]pyridine, have demonstrated significant antitumor efficacy in preclinical in vivo models. These compounds often function as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and migration.
One prominent application involves the inhibition of Ribosomal S6 Protein Kinase 2 (RSK2), a protein implicated in poor prognosis for triple-negative breast cancer (TNBC).[1] Another key strategy involves the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase, which plays a critical role in maintaining genomic stability and is a promising target for cancer therapy.[2][3]
Signaling Pathway: RSK2 Inhibition in Cancer
Caption: RSK2 signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Quantitative Data: Antitumor Efficacy
| Compound | Animal Model | Cell Line | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| B1-B3 | MDA-MB-468 Xenograft | MDA-MB-468 (TNBC) | Not Specified | Not Specified | Up to 54.6% | [1] |
| 25a (with irinotecan) | HCT116 Xenograft | HCT116 (Colorectal) | Not Specified | Oral | 79.3% | [2][3] |
| 25a (with irinotecan) | SW620 Xenograft | SW620 (Colorectal) | Not Specified | Oral | 95.4% | [2][3] |
Experimental Protocol: Murine Xenograft Model for Antitumor Activity
This protocol is a generalized procedure based on methodologies for evaluating anticancer agents in xenograft models.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., MDA-MB-468, HCT116) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
2. Animal Acclimatization and Tumor Growth:
- Allow the animals to acclimatize for at least one week before cell implantation.
- Monitor the animals regularly for tumor growth. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2.
3. Treatment Regimen:
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
- Prepare the 1H-pyrrolo[2,3-b]pyridine derivative formulation. A common vehicle consists of DMSO, PEG300, Tween 80, and saline.
- Administer the compound or vehicle control to the respective groups via the specified route (e.g., oral gavage, intraperitoneal injection). Dosing schedules can vary (e.g., once daily, twice daily).
4. Monitoring and Endpoint:
- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
- The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
- At the endpoint, euthanize the animals, excise the tumors, and record their final weight and volume.
Application Note 2: Gastric Acid Suppression
Derivatives of 1H-pyrrolo[2,3-c]pyridine have been designed as potent potassium-competitive acid blockers (P-CABs).[4] These agents represent a novel class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a different mechanism than traditional proton pump inhibitors (PPIs).[5] P-CABs ionically and reversibly bind to the proton pump, blocking the potassium ion channel and thereby preventing acid secretion.[5][6] This mechanism allows for a rapid onset of action and dosing that is independent of food consumption.[5]
Mechanism of Action: P-CABs
Caption: Mechanism of H+/K+-ATPase inhibition by Potassium-Competitive Acid Blockers (P-CABs).
Quantitative Data: In Vivo Acid Secretion Inhibition
| Compound | Animal Model | Administration Route | Dosage | Acid Secretion Inhibition | Reference |
| Compound 1 | Rat | Intravenous (i.v.) | 1 mg/kg | 62% | [1] |
| JP-1366 | Pylorus-ligated Rat | Not Specified | 2 mg/kg | 91% (basal secretion) | [7] |
Experimental Protocol: Pylorus-Ligated Rat Model for Gastric Acid Secretion
This protocol is based on the established Shay rat model to evaluate gastric acid secretion.
1. Animal Preparation:
- Use male Sprague-Dawley rats, typically weighing 180-220g.
- Fast the rats for 18-24 hours prior to the experiment, with free access to water.
2. Surgical Procedure (Pylorus Ligation):
- Anesthetize the rat using a suitable anesthetic (e.g., isoflurane, ketamine/xylazine).
- Make a midline abdominal incision to expose the stomach.
- Carefully ligate the pylorus at the junction of the stomach and duodenum using a silk suture. Ensure the blood supply is not occluded.
- Close the abdominal incision with sutures or surgical clips.
3. Compound Administration:
- Immediately after surgery, administer the test compound (P-CAB derivative) or vehicle control. The route can be intraduodenal (injected directly into the duodenum distal to the ligature), intravenous, or oral, depending on the study design.
- For some studies, a secretagogue like histamine may be administered subcutaneously to stimulate acid secretion.[7]
4. Gastric Juice Collection:
- House the rats in individual cages without access to food or water for a set period (typically 3-4 hours) following the surgery and compound administration.
- At the end of the period, euthanize the animals via CO₂ asphyxiation.
- Clamp the esophagus and carefully remove the stomach.
- Collect the accumulated gastric contents into a graduated centrifuge tube.
5. Analysis:
- Measure the total volume of the gastric juice.
- Centrifuge the contents to remove any solid debris.
- Titrate an aliquot of the supernatant with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0 to determine the total acid output.
- Calculate the percent inhibition of acid secretion relative to the vehicle-treated control group.
Experimental Workflow: P-CAB In Vivo Evaluation
Caption: Workflow for evaluating P-CAB efficacy in the pylorus-ligated rat model.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential and molecular docking studies related to 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives. The protocols offer a detailed, step-by-step guide for conducting in silico molecular docking experiments to evaluate the binding affinity of this scaffold against relevant biological targets.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer, antimycobacterial, and antimicrobial agents. Notably, certain derivatives have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies are crucial for elucidating the binding modes of these compounds and guiding the rational design of new, more potent inhibitors.
Therapeutic Applications and Signaling Pathway
The primary therapeutic application highlighted in recent research for derivatives of 1H-pyrrolo[3,2-c]pyridine is in oncology, specifically as tubulin polymerization inhibitors. The mechanism involves the binding of these compounds to the colchicine-binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network is critical as it interferes with the formation of the mitotic spindle, a necessary component for cell division. The cellular response to this disruption is the activation of cell cycle checkpoints, leading to arrest at the G2/M phase and the induction of apoptosis.
Data Presentation
| Compound | Target Protein | PDB ID | Key Interacting Residues | Binding Energy (kcal/mol) |
| Derivative 10t | Tubulin | 5LYJ | Thrα179, Asnβ349 | Not Reported |
Note: The binding energy for this specific interaction was not reported in the cited literature. The interaction was confirmed through molecular modeling, and the compound demonstrated potent inhibition of tubulin polymerization and anticancer activity in vitro.[1][2]
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of this compound against a target protein, such as tubulin, using AutoDock Vina.
I. Preparation of the Ligand and Receptor
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC, or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch) and generate its 3D coordinates.
-
Save the structure in a common format like .mol or .sdf.
-
Convert the ligand file to the .pdbqt format using AutoDock Tools (ADT). This step involves adding polar hydrogens and assigning Gasteiger charges.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 5LYJ) from the Protein Data Bank (PDB).
-
Prepare the protein using ADT:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the docking study.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the .pdbqt format.
-
-
II. Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking experiment.
III. Grid Box Generation
-
Identify the binding site on the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or from published literature. For tubulin's colchicine-binding site, the coordinates can be centered on the known location of colchicine.
-
In ADT, define the grid box that encompasses the entire binding site. The size and center of the grid box are crucial for a successful docking simulation. Ensure the box is large enough to allow the ligand to move and rotate freely but not excessively large to avoid unnecessary computational time.
-
Save the grid parameter file.
IV. Running the Docking Simulation
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box parameters (center and size), and the name of the output file.
-
Execute the docking simulation using the AutoDock Vina command-line interface: vina --config conf.txt --log log.txt
-
Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol), and a log file with details of the simulation.
V. Analysis of Results
-
Examine the output log file to find the binding energies for the different poses. The most negative binding energy typically represents the most favorable binding mode.
-
Visualize the docking results using molecular visualization software such as PyMOL or UCSF Chimera.
-
Load the receptor .pdbqt file and the output ligand pose .pdbqt file.
-
Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the structural basis of the binding. Identify the key amino acid residues involved in these interactions.
By following these protocols, researchers can effectively utilize molecular docking to investigate the therapeutic potential of this compound and its analogs, contributing to the development of novel therapeutics.
References
Application Notes and Protocols for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid as a Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-pyrrolo[3,2-c]pyridine, a bioisostere of indole and purine, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including potent anticancer properties. This document provides detailed application notes and protocols for the use of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS: 800401-65-4) as a chemical probe.
While specific experimental data for this compound is limited in publicly available literature, extensive research on its close derivatives strongly suggests its potential as an inhibitor of tubulin polymerization and various protein kinases. This note will therefore leverage data from highly related compounds to illustrate its probable mechanism of action and provide detailed protocols for its investigation. Researchers are advised to use these protocols as a starting point and to optimize conditions for their specific experimental setups.
The primary proposed application of this chemical probe is in the investigation of cellular processes regulated by microtubule dynamics and key signaling pathways implicated in cancer. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] Additionally, this scaffold is a core component of inhibitors targeting kinases such as Monopolar Spindle 1 (MPS1), MEK, JNK, and mTOR.[3][4]
Data Presentation
The following table summarizes the anti-proliferative activities of representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which serve as a proxy for the potential potency of the core scaffold. These compounds have been shown to act as inhibitors of tubulin polymerization.[1][2]
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10c (6-(m-tolyl)-) | HeLa | 0.25 | [2] |
| SGC-7901 | 0.33 | [2] | |
| MCF-7 | 0.41 | [2] | |
| 10d (6-(p-tolyl)-) | HeLa | 0.18 | [2] |
| SGC-7901 | 0.21 | [2] | |
| MCF-7 | 0.29 | [2] | |
| 10h (6-(4-methoxyphenyl)-) | HeLa | 0.15 | [2] |
| SGC-7901 | 0.19 | [2] | |
| MCF-7 | 0.24 | [2] | |
| 10m (6-(4-chlorophenyl)-) | HeLa | 0.16 | [2] |
| SGC-7901 | 0.20 | [2] | |
| MCF-7 | 0.28 | [2] | |
| 10t (6-(1H-indol-6-yl)-) | HeLa | 0.12 | [1] |
| SGC-7901 | 0.15 | [1] | |
| MCF-7 | 0.21 | [1] |
Mandatory Visualizations
Herein are diagrams describing the key signaling pathways and experimental workflows associated with the use of this compound as a chemical probe.
Caption: Proposed inhibitory action on IGF-1 induced signaling pathways.
Caption: Proposed mechanism leading to cell cycle arrest and apoptosis.
Caption: General workflow for evaluating the chemical probe's efficacy.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is to determine the effect of this compound on the polymerization of purified tubulin. The assay measures the increase in optical density (turbidity) at 340 nm as tubulin dimers polymerize into microtubules.[5][6]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Nocodazole or Colchicine
-
Negative control: DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of the chemical probe in General Tubulin Buffer. Also prepare controls.
-
-
Assay Execution:
-
In a pre-chilled 96-well plate, add 10 µL of the diluted chemical probe or control to each well.
-
Add 90 µL of the tubulin/GTP polymerization mix to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the extent of polymerization (plateau absorbance) for each concentration.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of the chemical probe on the cell cycle distribution of cancer cells by staining DNA with propidium iodide (PI).[7][8][9]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the chemical probe (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[10]
Materials:
-
Treated cells (as in Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within 1 hour.
-
Use compensation controls (unstained, PI only, Annexin V-FITC only) to set up the quadrants.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various biological and pharmaceutical matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The methodology is designed to be robust and applicable to complex sample matrices, such as plasma, following appropriate sample preparation.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from endogenous matrix components. The analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) with similar physicochemical properties is recommended to ensure accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. For the purpose of this protocol, a stable isotope-labeled version of the analyte (e.g., this compound-¹³C₂,¹⁵N) would be an ideal internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control matrix (e.g., human plasma, K₂EDTA)
2. Instrumentation and Analytical Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following are representative conditions that should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Condition |
| HPLC System | |
| Analytical Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Analyte (C₈H₆N₂O₂) | To be determined empirically. A plausible transition would be m/z 163.1 → 117.1 (loss of CO₂H₂) |
| Internal Standard | To be determined based on the stable isotope label. e.g., for ¹³C₂,¹⁵N-labeled, m/z 166.1 → 120.1 |
| Collision Energy (eV) | To be optimized for each transition (typically 15-30 eV) |
| Dwell Time | 100 ms |
3. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions into the control biological matrix to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).
4. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting the analyte from plasma samples.
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the sample into the corresponding tube.
-
Add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
Method Validation Summary
A full validation of this method should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Linearity: The calibration curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention time of the analyte and IS in blank matrix samples.
-
Matrix Effect: The ion suppression or enhancement due to the sample matrix should be evaluated and compensated for by the internal standard.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) should be established.
Data Presentation
The quantitative data obtained from a typical method validation should be summarized in tables for easy comparison and assessment of the method's performance.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 500 | 6.280 |
| 1000 | 12.510 |
| r² | 0.998 |
Table 3: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | 8.5 | -5.2 | 10.2 | -3.8 |
| Low QC | 3 | 6.1 | 2.3 | 7.5 | 4.1 |
| Mid QC | 80 | 4.5 | -1.8 | 5.8 | -0.9 |
| High QC | 800 | 3.2 | 0.5 | 4.1 | 1.2 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Illustrative) While a specific signaling pathway for this compound is not defined, the following diagram illustrates a hypothetical mechanism of action for a drug candidate, showing how quantitative analysis is critical at different stages.
Caption: Role of quantification in drug development and mechanism of action studies.
Application Notes and Protocols for the Preparation of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this scaffold have shown promise as potent anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1] This document provides detailed protocols for the chemical synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its subsequent preparation for biological screening. The methodologies are designed to be accessible to researchers in drug discovery and chemical biology.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, culminating in the hydrolysis of a corresponding ester precursor. A plausible synthetic strategy is outlined below, based on established methods for the construction of the pyrrolopyridine core.
Experimental Protocol: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
A common strategy for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Materials:
-
Substituted 3-amino-4-chloropyridine
-
Ethyl pyruvate
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add the substituted 3-amino-4-chloropyridine, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas.
-
Add anhydrous dioxane, followed by ethyl pyruvate and the base.
-
Heat the reaction mixture under an inert atmosphere at a temperature determined by the specific substrates (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
-
Alkali hydroxide (e.g., LiOH, NaOH, or KOH)
-
Solvent mixture (e.g., THF/water or Ethanol/water)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve the ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a mixture of THF and water.
-
Add an aqueous solution of an alkali hydroxide (e.g., 1 M LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl to a pH of approximately 3-4.
-
The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. The following information is curated to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and practical approach begins with the commercially available ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. The synthesis involves a three-step sequence:
-
Diazotization of the 3-amino group to form a diazonium salt.
-
Reductive deamination (hydrodediazoniation) of the diazonium salt, typically using hypophosphorous acid, to remove the amino functionality.
-
Hydrolysis of the ethyl ester to the final carboxylic acid.
Q2: I am experiencing low yields during the diazotization and deamination steps. What are the likely causes?
Low yields in this two-step sequence often stem from the instability of the diazonium salt intermediate, incomplete diazotization, or competing side reactions. The presence of the pyridine nitrogen in the heterocyclic system can complicate the diazotization of the amino group.[1] Key factors to control are temperature and the choice of diazotizing agent.
Q3: What are the critical parameters for the hydrolysis of the ethyl ester?
The hydrolysis of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. However, the stability of the 1H-pyrrolo[3,2-c]pyridine ring system must be considered. Harsh acidic or basic conditions, along with elevated temperatures, could lead to decomposition or side reactions.
Troubleshooting Guides
Issue 1: Low Yield or Failure in the Diazotization/Deamination Sequence
Symptoms:
-
Low or no yield of the desired ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
-
Formation of a complex mixture of byproducts, often colored (yellow, orange, blue).[2]
-
Isolation of phenolic byproducts from the reaction of the diazonium salt with water.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Diazotization | Ensure the complete conversion of the starting amine to the diazonium salt. Use a slight excess of the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite). Monitor the reaction for the absence of the starting amine by TLC. Consider using a stronger acid or an alternative diazotizing agent if the reaction is sluggish.[2] |
| Decomposition of Diazonium Salt | Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent deamination steps.[3] Diazonium salts of heterocyclic amines can be particularly unstable.[1] Prepare the diazonium salt in situ and use it immediately in the next step without isolation. |
| Side Reactions | The choice of solvent can be critical. Aprotic solvents like acetonitrile may be preferred over protic solvents like methanol, which can participate in side reactions.[2] Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. |
| Inefficient Deamination | Ensure an adequate excess of the reducing agent (e.g., hypophosphorous acid) is used. The reaction may require gentle warming after the initial low-temperature diazotization, but this should be carefully optimized to avoid decomposition. |
Experimental Protocol: Deamination of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
This protocol is a general guideline and may require optimization for your specific setup.
-
Diazotization:
-
Dissolve ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
-
Deamination:
-
In a separate flask, cool a solution of hypophosphorous acid (50% aqueous solution, a significant excess, e.g., 10-20 eq) to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Deamination Troubleshooting
Caption: Troubleshooting workflow for low-yield deamination.
Issue 2: Incomplete Hydrolysis or Decomposition during Ester Saponification
Symptoms:
-
Presence of starting material (ethyl ester) in the final product after hydrolysis.
-
Low recovery of the desired carboxylic acid.
-
Formation of degradation products, indicated by discoloration or complex NMR spectra.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting ester. If the reaction is slow, consider a moderate increase in temperature or prolonged reaction time. |
| Decomposition of the Pyrrolopyridine Core | The pyrrolopyridine ring system can be sensitive to strong acids or bases. Use milder hydrolysis conditions. For basic hydrolysis, use a base such as lithium hydroxide in a mixture of THF and water at room temperature. For acidic hydrolysis, use a milder acid like acetic acid or trifluoroacetic acid at moderate temperatures. |
| Difficult Product Isolation | Pyridine carboxylic acids can be zwitterionic and may have high solubility in aqueous solutions, making extraction difficult.[4] After neutralization, if the product remains in the aqueous layer, consider concentrating the aqueous solution and extracting with a more polar solvent or using an azeotropic distillation with ethanol to remove water.[4] Salting out the product by saturating the aqueous layer with a salt like sodium chloride can also improve extraction efficiency.[4] |
Experimental Protocol: Hydrolysis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
This protocol provides a general guideline for basic hydrolysis.
-
Saponification:
-
Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2-3 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The product may precipitate upon acidification.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
Signaling Pathway of the Proposed Synthesis
Caption: Proposed synthetic pathway for the target molecule.
References
Technical Support Center: Purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
| Question | Potential Cause | Troubleshooting Suggestion |
| Why is my yield so low after column chromatography? | Compound streaking or tailing on the column: The polarity of the eluent may not be optimal, or the compound may be interacting too strongly with the silica gel. | Optimize the solvent system. A good starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Consider adding a small percentage of a polar solvent like methanol or an acidic modifier like acetic acid to the eluent to improve peak shape and reduce tailing. |
| Compound insolubility in the loading solvent: If the crude material is not fully dissolved before loading, it can lead to uneven application and poor separation. | Ensure the crude material is fully dissolved. If solubility is an issue, try a stronger solvent for loading, but use a minimal amount to avoid broadening the initial band on the column. | |
| Improper column packing: Channeling in the silica gel can lead to poor separation and loss of product. | Ensure the silica gel is packed uniformly to prevent channeling, which can significantly decrease separation efficiency and yield. | |
| Compound degradation on silica gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. | Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a triethylamine solution before use. |
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
| Question | Potential Cause | Troubleshooting Suggestion |
| I still see impurities in my NMR/LC-MS after a column. What should I do? | Co-eluting impurities: Impurities with similar polarity to the desired product may not be fully separated by a single chromatography step. | A multi-step purification approach may be necessary. Consider recrystallization after column chromatography, or using a different stationary phase (e.g., reversed-phase C18). |
| Unreacted starting materials or reagents: Residual starting materials or reagents from the synthesis are common impurities. | Review the reaction work-up to ensure thorough removal of these components before purification. An aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities. | |
| Isomeric impurities: The synthesis of azaindoles can sometimes lead to the formation of structural isomers that are difficult to separate. | High-performance liquid chromatography (HPLC) with an appropriate column and mobile phase may be required for effective separation. | |
| Residual solvents in NMR: Solvents from the purification process can be mistaken for impurities. | Consult NMR solvent impurity charts to identify common solvent peaks. High vacuum drying or lyophilization can help in removing residual solvents. |
Issue 3: Difficulty with Recrystallization
| Question | Potential Cause | Troubleshooting Suggestion |
| My compound won't crystallize, or it's "oiling out". What can I do? | "Oiling out": The compound is separating as an oil instead of crystals, which can be due to a supersaturated solution or the presence of impurities. | Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. |
| Slow or no crystal formation: Crystallization can sometimes be a slow process. | Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. | |
| Inappropriate solvent: The chosen solvent may not be suitable for recrystallization of your compound. | A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures to find the optimal conditions. |
Physicochemical Data
A summary of available physicochemical data for this compound and its isomers is presented below. This information can be useful in planning purification strategies.
| Property | This compound | 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid [1] | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [2] | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol [3] |
| Predicted Boiling Point | 471.1±25.0 °C | Not Available | Not Available | 425.3±45.0 °C[3] |
| Predicted Flash Point | 238.7±23.2 °C | Not Available | Not Available | 224.03°C[3] |
| Predicted Density | 1.506 g/cm³ | Not Available | Not Available | 1.49±0.1 g/cm³[3] |
| Solubility | Not Available | Not Available | Not Available | Slightly soluble in water.[3] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed.
-
Equilibration: Equilibrate the packed column with the starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol if necessary). For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
General Protocol for Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: Choose a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Diagrams
Troubleshooting Workflow for Column Chromatography Purification
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Decision Tree for Recrystallization Troubleshooting
Caption: A decision tree to address common problems encountered during recrystallization.
References
- 1. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1H-pyrrolo[3,2-c]pyridine and its derivatives.
Problem 1: Low or No Yield of 6-bromo-1H-pyrrolo[3,2-c]pyridine in Reductive Cyclization
The synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, often proceeds via a reductive cyclization of an enamine precursor, such as (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. Low yields in this step can be frustrating.
dot
Caption: Troubleshooting workflow for low yield in reductive cyclization.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion | Explanation |
| Incomplete reduction of the nitro group | Increase the equivalents of the reducing agent (e.g., iron powder) and/or extend the reaction time. | The reduction of the nitro group to an amine is crucial for the subsequent cyclization. Insufficient reducing agent or reaction time can lead to the recovery of starting material or partially reduced intermediates. |
| Side reactions during reduction | Use a milder reducing agent or optimize the reaction temperature. | Harsh reducing conditions can sometimes lead to debromination or other unwanted side reactions. |
| Degradation of the product | Ensure the reaction is performed under an inert atmosphere and avoid excessive heating. | Pyrrolopyridine derivatives can be sensitive to oxidation and heat. |
| Inefficient cyclization | Carefully control the pH during the workup. The cyclization can be pH-sensitive. | After reduction, the resulting amino group needs to be in its neutral form to effectively attack the enamine moiety. |
Problem 2: Formation of Side Products in Suzuki-Miyaura Cross-Coupling Reactions
When functionalizing the 6-bromo-1H-pyrrolo[3,2-c]pyridine core using Suzuki-Miyaura coupling, the formation of byproducts is a common issue that complicates purification and reduces the yield of the desired product.
dot
Caption: Common side products in Suzuki-Miyaura coupling and mitigation strategies.
Common Side Products and How to Minimize Them:
| Side Product | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Often initiated by the presence of oxygen, which can promote the oxidative coupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Dehalogenation of the Pyrrolopyridine | Can be caused by the formation of palladium hydride species in the catalytic cycle. | Optimize the choice of base and solvent. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. |
| Protodeboronation of the Boronic Acid | Hydrolysis of the boronic acid, often promoted by high temperatures and prolonged reaction times in aqueous basic conditions. | Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time where possible. |
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of an isomeric impurity during the synthesis of the 1H-pyrrolo[3,2-c]pyridine core. What is the likely structure and how can I avoid it?
A1: In syntheses starting from substituted pyridines, the formation of regioisomers is a known issue. For instance, during the nitration of 2-bromo-5-methylpyridine, while the desired 4-nitro isomer is the major product, small amounts of other isomers might form depending on the reaction conditions. These isomeric impurities can be difficult to separate from the desired product in later steps. To minimize their formation, it is crucial to carefully control the temperature and addition rate during the nitration step. If isomeric impurities persist, purification by HPLC may be necessary.
Q2: My purified 1H-pyrrolo[3,2-c]pyridine derivative appears to be degrading on the silica gel column during chromatography. What can I do?
A2: Pyrrolopyridine derivatives, being nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or decomposition. To mitigate this, you can try the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine before packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
-
Modify the Mobile Phase: Adding a small percentage of a basic modifier like triethylamine or a polar solvent like methanol to your eluent can help improve the peak shape and reduce tailing.
Q3: I am attempting a Chan-Lam or Ullmann coupling on the N-H of the pyrrole ring, but I am getting low yields and multiple products. What are the common side reactions?
A3: Both Chan-Lam (copper-catalyzed) and Ullmann (copper-catalyzed) N-arylations can be challenging with pyrrolopyridines. Common side reactions include:
-
Homocoupling of the Aryl Halide (Ullmann) or Boronic Acid (Chan-Lam): This leads to the formation of biaryl impurities.
-
Protodeboronation of the Boronic Acid (Chan-Lam): As with Suzuki coupling, the boronic acid can be hydrolyzed.
-
Coordination of the Pyridine Nitrogen to the Copper Catalyst: The lone pair on the pyridine nitrogen can coordinate to the copper catalyst, potentially inhibiting its activity.
-
N- vs. C-Arylation: While N-arylation is generally favored, C-arylation on the electron-rich pyrrole ring can sometimes occur as a minor side reaction.
To improve the outcome, consider using a ligand for the copper catalyst (e.g., 1,10-phenanthroline or an amino acid) and carefully optimizing the base and solvent.
Experimental Protocols
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This multi-step synthesis is a common route to a key intermediate.
Step 1: 2-bromo-5-methyl-4-nitropyridine 1-oxide Commercially available 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). Subsequently, nitration is achieved using a mixture of fuming nitric acid and sulfuric acid. Careful temperature control is crucial during this step to minimize the formation of undesired regioisomers.
Step 2: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide The 4-nitro-N-oxide intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form the enamine.
Step 3: 6-bromo-1H-pyrrolo[3,2-c]pyridine The enamine is subjected to reductive cyclization. A mixture of iron powder in acetic acid is commonly used. The reaction is heated, and upon completion, the mixture is filtered and neutralized. The product is then extracted and purified.[1]
dot
Caption: Synthetic pathway to 6-bromo-1H-pyrrolo[3,2-c]pyridine.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol that can be adapted for the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids.
-
To a reaction vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a suitable base such as potassium carbonate (K₂CO₃, 5.0 eq), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).[1]
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of 1,4-dioxane and water, is added.[1]
-
The reaction mixture is then heated, often using microwave irradiation, for a specified time and temperature (e.g., 26 minutes at 125 °C).[1]
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.[1]
Quantitative Data from a Representative Suzuki Coupling:
The following table summarizes the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines synthesized via the general Suzuki protocol described above.[1]
| Aryl Boronic Acid | Product Yield (%) |
| Phenylboronic acid | 63 |
| o-Tolylboronic acid | 65 |
| 2-Methoxyphenylboronic acid | 76 |
| 4-Methoxyphenylboronic acid | 51 |
| 4-Chlorophenylboronic acid | 32 |
| Naphthalen-2-ylboronic acid | 52 |
| Pyridin-3-ylboronic acid | 55 |
References
Technical Support Center: Optimizing Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low or no yield is a common issue that can arise from several factors during the synthesis. Below are potential causes and suggested optimizations.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Hydrolysis of Ester Precursor | - Increase Reaction Time: Extend the reaction time to ensure the hydrolysis goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase Temperature: Gently heat the reaction mixture. Be cautious not to cause degradation of the starting material or product. - Use a Stronger Base: If using a mild base like sodium carbonate, consider switching to a stronger base such as sodium hydroxide or lithium hydroxide. |
| Degradation of the Product | - Control Temperature: The pyrrolopyridine core can be sensitive to high temperatures. Maintain the recommended reaction temperature and avoid excessive heating. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if sensitive functional groups are present. |
| Poor Quality of Starting Materials | - Verify Purity: Ensure the purity of the starting ester and the base used for hydrolysis. Impurities can interfere with the reaction. - Use Fresh Reagents: Use freshly prepared solutions of the base. |
| Suboptimal Solvent Choice | - Solubility: Ensure that the starting ester is soluble in the chosen solvent system (e.g., a mixture of methanol and water). Poor solubility can hinder the reaction. |
Issue 2: Presence of Impurities in the Final Product
Persistent impurities can affect the characterization and downstream applications of the target compound.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the suggestions for "Low or No Yield" to drive the reaction to completion. - Purification: If unreacted starting material is difficult to remove, consider an additional purification step such as recrystallization or preparative HPLC. |
| Side-Products from Decarboxylation | - Careful pH Adjustment: During the acidic work-up to protonate the carboxylate, add the acid slowly and at a low temperature to minimize the risk of decarboxylation. |
| Formation of Isomers | - Precise Synthesis of Precursor: The purity of the starting ester is crucial. Ensure that the synthesis of the 1H-pyrrolo[3,2-c]pyridine ester precursor is optimized to avoid the formation of other pyrrolopyridine isomers. |
| Residual Catalyst from Previous Steps | - Thorough Purification of Precursor: If the synthesis of the ester involved a metal catalyst (e.g., Palladium), ensure it is completely removed before proceeding with hydrolysis. Techniques like filtration through Celite or treatment with a metal scavenger can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common method involves the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This is typically achieved by saponification using a base like sodium hydroxide in a solvent mixture such as methanol and water, followed by acidification to yield the carboxylic acid. The synthesis of the ester precursor can be accomplished through various multi-step sequences, often starting from a substituted pyridine derivative.
Q2: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be effectively monitored by TLC. The starting ester will have a different Rf value than the resulting carboxylic acid salt (the carboxylate). After acidification, the carboxylic acid product will also have a distinct Rf value. Staining with an appropriate indicator can help visualize the spots. LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the product.
Q3: What are the best practices for purifying the final product?
Purification of this compound can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). If significant impurities remain, column chromatography may be necessary. Due to the acidic nature of the product, using a silica gel column may require the addition of a small amount of acid (e.g., acetic acid) to the eluent to prevent streaking. Alternatively, reversed-phase chromatography can be an effective purification method.
Q4: My purified product shows signs of degradation over time. How can I improve its stability?
Nitrogen-containing heterocyclic compounds can be susceptible to degradation. Store the purified this compound as a dry solid in a cool, dark, and dry environment. Storing under an inert atmosphere can also enhance stability.
Experimental Protocols
General Protocol for Saponification of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
-
Dissolution: Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (typically 1-3 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully add a cooled acid (e.g., 1M HCl) dropwise with stirring until the pH is acidic (typically pH 3-4). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Overcoming Solubility Challenges with 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. The following information is designed to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What should I do?
This is a common issue as many heterocyclic compounds, including pyrrolopyridine derivatives, exhibit poor aqueous solubility. The low solubility is often due to the compound's crystalline structure and relatively nonpolar nature. Here are the initial steps to address this:
-
Understand the Compound's Properties: The solubility of this compound is highly dependent on the pH of the solution due to its ionizable carboxylic acid and pyridine functional groups.
-
pH Adjustment: The carboxylic acid group can be deprotonated at basic pH to form a more soluble carboxylate salt. Conversely, the pyridine nitrogen can be protonated at acidic pH, which can also increase solubility. A systematic pH-dependent solubility study is recommended.
-
Use of Co-solvents: For many biological assays, the use of a water-miscible organic co-solvent is a standard practice to increase the solubility of hydrophobic compounds.
Q2: What is "DMSO shock" and how can I avoid it?
"DMSO shock" refers to the precipitation of a compound when a concentrated DMSO stock solution is diluted into an aqueous buffer. This occurs because the compound is highly soluble in DMSO but poorly soluble in the resulting aqueous environment. To mitigate this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally <0.5%) that your experimental system can tolerate.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer, then add this intermediate solution to the final volume.
-
Vortexing During Addition: Add the compound stock solution to the aqueous buffer while vigorously vortexing. This promotes rapid dispersion and prevents the formation of localized high concentrations that can lead to precipitation.
Q3: Can I use pH modification to improve the solubility of this compound?
Yes, pH modification is a highly effective strategy. The compound has two key ionizable groups: the carboxylic acid and the pyridine nitrogen.
-
Basic pH: At a pH above the pKa of the carboxylic acid, the compound will be deprotonated to form a more soluble carboxylate anion.
-
Acidic pH: At a pH below the pKa of the pyridine nitrogen, the compound will be protonated to form a more soluble pyridinium salt.
It is crucial to determine the optimal pH for solubility that is also compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: How can I form a salt of my compound to improve its solubility?
Salt formation is a common and effective method for increasing the aqueous solubility of ionizable compounds.[1] For a carboxylic acid, you can form a salt by reacting it with a base. For a basic pyridine nitrogen, you can form a salt by reacting it with an acid. A screening of different counterions is often necessary to find a salt with the desired solubility and stability.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility; "DMSO shock". | 1. Lower the final DMSO concentration.2. Use a stepwise dilution protocol.3. Add the compound stock to the vortexing buffer.4. Investigate the use of co-solvents.5. Explore pH modification of the buffer. |
| Compound appears soluble initially but precipitates over time. | Supersaturated solution; the compound is not at thermodynamic equilibrium. | 1. Reduce the final concentration of the compound.2. Increase the percentage of co-solvent if compatible with the assay.3. Consider using a solubilizing agent like a surfactant (e.g., Tween® 80), if your assay allows. |
| Inconsistent results between experiments. | Variable precipitation of the compound. | 1. Visually inspect for precipitation before each experiment.2. Prepare fresh dilutions for each experiment.3. Meticulously standardize the dilution protocol. |
| Low or no biological activity observed. | The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation. | 1. Address the solubility issues using the steps above.2. Determine the kinetic solubility of the compound in the final assay buffer. |
Data Presentation
The following tables provide illustrative examples of solubility data for this compound. Note: This data is hypothetical and should be used as a guide for experimental design.
Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 5 |
| Dimethyl Sulfoxide (DMSO) | > 50,000 |
| Ethanol | ~2,000 |
| Methanol | ~1,500 |
| Acetone | ~500 |
| Acetonitrile | ~300 |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at Room Temperature
| pH | Apparent Solubility (µg/mL) | Predominant Species |
| 2.0 | ~50 | Pyridinium Cation |
| 4.0 | ~10 | Zwitterion/Neutral |
| 6.0 | < 5 | Neutral/Carboxylate Anion |
| 8.0 | ~100 | Carboxylate Anion |
| 10.0 | > 500 | Carboxylate Anion |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh 1.62 mg of this compound (MW: 162.15 g/mol ).
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of pH-Dependent Aqueous Solubility
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Sample and Dilute: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 3: Co-solvent Solubility Enhancement Study
-
Prepare Co-solvent Buffers: Prepare a series of your primary aqueous buffer (e.g., PBS pH 7.4) containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO or ethanol).
-
Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a plate reader (at a wavelength such as 620 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.
Protocol 4: Small-Scale Salt Formation Screening
-
Select Counterions: Choose a range of pharmaceutically acceptable acids and bases as potential counterions.
-
Bases (for the carboxylic acid): Sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-lysine.
-
Acids (for the pyridine nitrogen): Hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, phosphoric acid.
-
-
Dissolve Compound: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Add Counterion: In separate vials, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of each selected counterion to the compound solution.
-
Induce Precipitation: Allow the solvent to evaporate slowly or add an anti-solvent (a solvent in which the salt is expected to be insoluble) to induce precipitation.
-
Isolate and Characterize: Isolate any resulting solids by filtration and characterize them to confirm salt formation (e.g., using techniques like melting point, FTIR, or NMR).
-
Solubility Testing: Determine the aqueous solubility of the confirmed salts using Protocol 2.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationship between pH, ionization, and solubility.
Caption: Workflow for salt formation screening.
References
Technical Support Center: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides guidance on the stability of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
A1: While specific stability data for this compound is not extensively published, studies on closely related pyrrolopyridine derivatives, such as pyrrolo[3,4-c]pyridine-1,3-diones, provide valuable insights. Based on this information, this compound is anticipated to be:
-
Most stable in neutral aqueous solutions.
-
Labile in acidic conditions.
-
Susceptible to photodegradation. [1]
-
Potentially sensitive to oxidizing agents , with the degree of sensitivity depending on the specific chemical structure.[1]
Q2: What are the likely degradation pathways for this compound?
A2: The degradation of the pyrrolopyridine core structure is likely to involve the cleavage of the fused ring system. For similar pyrrolopyridine derivatives, degradation has been observed to occur through the breaking of the pyrrolo[3,4-c]pyridine-1,3-dione, piperazine, and/or tetrahydroisoquinoline rings.[1][2] For this compound, hydrolysis of the amide bond in the pyrrole ring and decarboxylation are potential degradation pathways, especially under acidic or basic conditions.
Q3: What solvents are recommended for preparing stock solutions?
A3: For optimal stability, it is recommended to prepare stock solutions in a neutral, aprotic solvent such as DMSO or DMF and store them at low temperatures, protected from light. For aqueous experiments, prepare fresh solutions in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use. Avoid using acidic or basic aqueous solutions for long-term storage.
Q4: How should I store solutions of this compound?
A4: To minimize degradation, solutions should be:
-
Stored at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Blanketed with an inert gas like argon or nitrogen if long-term storage of a solution is necessary, especially if the solvent is not degassed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound in solution | pH instability: The solution may be too acidic or basic. | Ensure the pH of aqueous solutions is neutral (pH 6-8). Use buffered solutions for experiments. |
| Photodegradation: Exposure to ambient or UV light. | Protect solutions from light at all times by using amber vials or covering containers with foil. | |
| Oxidation: Presence of dissolved oxygen or oxidizing agents. | Use degassed solvents. If necessary, add antioxidants (with caution, as they may interfere with experiments). | |
| Precipitation of the compound | Poor solubility: The concentration of the compound exceeds its solubility in the chosen solvent. | Determine the solubility of the compound in your desired solvent. Consider using a co-solvent system or preparing a more dilute solution. |
| pH-dependent solubility: The compound may be less soluble at certain pH values. | Assess the solubility at different pH levels to find the optimal range for your experiment. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation: The compound is degrading under the experimental or storage conditions. | Refer to the stability profile and troubleshooting tips above. Conduct a forced degradation study to identify potential degradants. |
| Contamination: The solvent or glassware may be contaminated. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 2 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C in the dark for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples at appropriate time intervals.
-
3. Analytical Method:
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm and the lambda max).
-
Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 | 10.5 (RRT 0.8) |
| 0.1 M NaOH (25°C) | 2 | 15.7 | 4 | 45.3 (RRT 0.5) |
| 3% H₂O₂ (25°C) | 24 | 92.1 | 1 | 5.8 (RRT 1.2) |
| Thermal (60°C) | 48 | 98.5 | 0 | - |
| Photolytic | 24 | 75.4 | 3 | 18.2 (RRT 0.9) |
RRT = Relative Retention Time
Visualizations
Experimental Workflow
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of approximately 162.15 g/mol . It is a solid at room temperature.
Q2: What solvents are commonly used for the crystallization of similar heterocyclic compounds?
For related azaindole and pyridine carboxylic acid derivatives, polar organic solvents are often a good starting point. Based on the solubility of similar compounds, solvents such as ethanol, methanol, and chloroform may be effective. Water has also been noted as a solvent for some related pyridine carboxylic acids, though the target compound's solubility in water is likely low. Solvent systems for chromatography of related compounds include ethyl acetate in hexanes or dichloromethane in methanol, which can also provide clues for anti-solvents in crystallization.
Q3: Are there any known issues with the stability of this compound during experimental procedures?
Nitrogen-containing heterocyclic compounds can sometimes be sensitive to acidic conditions. For instance, during purification by column chromatography, the acidic nature of silica gel can potentially cause degradation or poor separation. Using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine, can mitigate this issue. While this is more relevant to chromatography, it is a factor to consider if acidic conditions are present during crystallization.
Troubleshooting Crystallization
This section addresses common problems encountered during the crystallization of this compound.
Issue 1: The compound "oils out" and does not form crystals.
-
Potential Cause: The melting point of your compound is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid. Impurities can also lower the melting point and contribute to oiling out.
-
Troubleshooting Suggestions:
-
Lower the crystallization temperature: After dissolving the compound in the hot solvent, allow it to cool more slowly and to a lower final temperature. Using a cooling bath with a gradual temperature decrease can be beneficial.
-
Use a lower-boiling point solvent: If the current solvent has a high boiling point, switching to a more volatile solvent might prevent the solution from being too hot during the initial stages of cooling.
-
Increase the solvent volume: Adding more solvent can lower the saturation temperature and may prevent oiling out.
-
Purify the material further: If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting recrystallization.
-
Issue 2: No crystals form, even after extended cooling.
-
Potential Cause: The compound is too soluble in the chosen solvent, and the solution is not supersaturated upon cooling.
-
Troubleshooting Suggestions:
-
Reduce the amount of solvent: If the solution is too dilute, you can heat it to evaporate some of the solvent and then attempt to cool it again.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the pure compound, add a single, small crystal to the supersaturated solution to act as a template for further crystal growth.
-
-
Add an anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution at room temperature until it becomes slightly cloudy, then heat the solution until it is clear again and allow it to cool slowly.
-
Change the solvent: The compound may be too soluble in the current solvent. Experiment with solvents of different polarities.
-
Issue 3: The resulting crystals are very small or appear as a powder.
-
Potential Cause: Crystallization occurred too rapidly due to a high level of supersaturation.
-
Troubleshooting Suggestions:
-
Slow down the cooling process: Instead of placing the flask in an ice bath immediately, allow it to cool to room temperature on the benchtop first, and then transfer it to a cooling bath. Insulating the flask can also help to slow the cooling rate.
-
Use a solvent system that provides lower solubility: A solvent in which the compound is slightly less soluble will lead to a slower rate of crystallization and potentially larger crystals.
-
Redissolve and recrystallize: Heat the solution to redissolve the powder, perhaps adding a small amount of additional solvent, and then cool it more slowly.
-
Issue 4: The purity of the crystals is low.
-
Potential Cause: Impurities were incorporated into the crystal lattice during rapid crystallization, or the chosen solvent did not effectively differentiate between the compound and the impurities.
-
Troubleshooting Suggestions:
-
Perform a second recrystallization: Recrystallizing the material a second time can often significantly improve purity.
-
Choose a different solvent: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Wash the crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Data Presentation
Table 1: Qualitative Solubility of Related Pyrrolopyridine Carboxylic Acids
| Compound | Water | Polar Organic Solvents (e.g., Methanol, Ethanol) | Non-Polar Organic Solvents (e.g., Chloroform) |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | Slightly Soluble | Soluble | Soluble |
This table provides a qualitative guide based on data for a structurally similar compound. Experimental verification of the solubility of this compound in various solvents is recommended.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating. Good candidate solvents will show low solubility at room temperature and high solubility at elevated temperatures. Start with polar solvents like ethanol or methanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this period. To maximize the yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Technical Support Center: Scale-up Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the 1H-pyrrolo[3,2-c]pyridine core structure?
A1: The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold often involves multi-step sequences. Common strategies include the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa. Key reactions frequently employed are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form key C-C and C-N bonds.[1][2] Another approach involves the Bischler reaction with diaminopyridines.[3]
Q2: What are the critical parameters to consider when scaling up the synthesis of this compound?
A2: When moving from laboratory to pilot or industrial scale, several parameters become critical. These include:
-
Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions need to be carefully managed to ensure consistent temperature profiles.
-
Mixing and Mass Transfer: Efficient stirring is crucial, especially in heterogeneous reaction mixtures, to ensure complete reaction and avoid localized "hot spots."
-
Reagent Addition Rates: Controlled addition of reagents can prevent side reactions and manage exotherms.
-
Work-up and Product Isolation: Procedures need to be adapted for larger volumes, considering factors like extraction efficiency, filtration times, and crystallization behavior.
-
Safety: A thorough risk assessment is necessary to handle large quantities of reagents and solvents safely.
Q3: Are there any known stability issues with 1H-pyrrolo[3,2-c]pyridine derivatives?
A3: While specific stability data for the target molecule is not extensively published, pyrrolopyridine scaffolds are generally stable. However, like many nitrogen-containing heterocycles, they can be sensitive to strong oxidizing agents. The carboxylic acid functionality may also require protection during certain reaction steps to avoid unwanted side reactions.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Steps
Symptoms:
-
Incomplete conversion of starting materials observed by TLC or LC-MS analysis.
-
Formation of significant amounts of side products.
-
Low isolated yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The free N-H in the pyrrole ring can coordinate with the palladium catalyst, leading to its deactivation.[4] Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc, or Ts).[4] |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical for successful cross-coupling. For heterocyclic systems, sterically hindered and electron-rich ligands often provide better results.[4] |
| Suboptimal Reaction Conditions | Temperature, solvent, and base selection are crucial. These reactions may require elevated temperatures (80-120 °C) and extended reaction times.[4] Screen different bases such as NaOtBu, K₂CO₃, and Cs₂CO₃ and ensure solvents are dry.[1][4] |
Problem 2: Difficulties in Product Purification
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
Formation of an inseparable mixture of regioisomers.
-
Product oiling out or failing to crystallize.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Residual Palladium Catalyst | Traces of palladium can contaminate the final product. Employ scavenging agents like activated carbon or silica-based metal scavengers. |
| Formation of Isomers | Inadequate regiocontrol during the synthesis can lead to a mixture of isomers. Re-evaluate the synthetic strategy to improve regioselectivity. |
| Crystallization Issues | The product may be amorphous or have poor crystallization properties. Screen a variety of solvents and solvent mixtures for crystallization. Seeding with a small crystal of the pure product can also be beneficial. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling for Arylation
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated 1H-pyrrolo[3,2-c]pyridine precursor with a boronic acid derivative.
Reagents and Materials:
-
Halogenated 1H-pyrrolo[3,2-c]pyridine precursor
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
To a solution of the halogenated 1H-pyrrolo[3,2-c]pyridine precursor in a DMF/H₂O mixture, add the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table presents hypothetical data for the scale-up of a key synthetic step, illustrating the impact of reaction conditions on yield and purity.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Starting Material | 1.0 g | 100.0 g |
| Solvent Volume | 20 mL | 2.0 L |
| Reaction Time | 12 h | 18 h |
| Yield | 85% | 78% |
| Purity (by HPLC) | 98% | 96% |
Visualizations
Caption: A generalized experimental workflow for the arylation of a pyrrolopyridine core.
References
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This document addresses common issues, potential byproducts, and their identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core?
A1: Common methods for constructing the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) skeleton include modifications of classical indole syntheses and methods starting from substituted pyridines. Key strategies include:
-
Fischer Indole Synthesis: This classic method can be adapted for azaindoles, but the electron-deficient nature of the pyridine ring often requires harsh acidic conditions, which can lead to low yields and side reactions.[1]
-
Batcho-Leimgruber Indole Synthesis: This is a versatile and often high-yielding method for preparing azaindoles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently utilize palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Heck couplings, starting from functionalized pyridine precursors.
-
Bartoli Indole Synthesis: This method has proven effective for the preparation of azaindoles.
Q2: I am observing a low yield in my final hydrolysis step from the ethyl ester to the carboxylic acid. What are the potential causes?
A2: Low yields during the hydrolysis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be attributed to several factors:
-
Incomplete Hydrolysis: The ester may be resistant to hydrolysis. Ensure you are using a sufficient excess of base (e.g., LiOH or NaOH) and an adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Product Degradation: The target carboxylic acid may be unstable under the reaction conditions. Prolonged exposure to strong base or high temperatures can lead to decomposition.
-
Workup Issues: The product, being an amino acid-like zwitterion, might have high water solubility, leading to losses during aqueous workup and extraction. Careful pH adjustment to the isoelectric point can aid in precipitation or extraction.
Q3: I have an impurity with a mass corresponding to the decarboxylated product. How can I avoid this?
A3: Decarboxylation of heteroaromatic carboxylic acids can occur, especially at elevated temperatures or under acidic conditions. To minimize decarboxylation:
-
Avoid Excessive Heat: During the final purification steps, such as recrystallization or drying, avoid unnecessarily high temperatures.
-
Neutralize Carefully: After hydrolysis, carefully neutralize the reaction mixture. Strongly acidic conditions during workup can promote decarboxylation.
-
Purification Method: If decarboxylation is a persistent issue, consider purification methods that do not involve high temperatures, such as precipitation or column chromatography at room temperature.
Q4: My NMR spectrum shows unidentifiable aromatic signals. What could they be?
A4: Unidentified aromatic signals can arise from several sources:
-
Starting Materials: Incomplete reaction can leave starting materials or intermediates in your final product.
-
Side Reactions: Depending on the synthetic route, side reactions such as over-nitration of pyridine precursors, or rearrangements during cyclization (e.g., in the Fischer indole synthesis) can lead to isomeric byproducts.
-
Ring-Opened Products: Under harsh hydrolysis conditions, the pyrrole ring can potentially undergo cleavage.
A thorough analysis of 2D NMR spectra (COSY, HSQC, HMBC) can help in elucidating the structure of these unknown impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution | Byproduct Identification |
| Low yield in the final hydrolysis step | Incomplete reaction. | Increase reaction time, temperature, or concentration of the base (e.g., LiOH, NaOH). Monitor reaction progress by TLC or LC-MS. | The primary impurity will be the starting ethyl ester. This can be identified by comparing the 1H NMR spectrum to a reference, looking for the characteristic ethyl quartet and triplet signals. |
| Product degradation. | Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). | Degradation products can be complex. LC-MS analysis may reveal fragments with lower molecular weights than the target compound. | |
| Loss of product during workup. | Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to induce precipitation. If extracting, use a suitable polar organic solvent and perform multiple extractions. | Not applicable (product loss). | |
| Presence of decarboxylated byproduct | High temperatures during reaction or workup. | Avoid excessive heating during all steps, especially after the carboxylic acid is formed. Dry the final product under vacuum at a moderate temperature. | The decarboxylated product, 1H-pyrrolo[3,2-c]pyridine, will have a mass 44 units less than the target acid. In the 1H NMR, the signal for the proton at the 2-position will appear as a singlet or a doublet depending on the coupling with the N-H proton. |
| Formation of polymeric/tar-like material | Harsh acidic conditions in cyclization steps (e.g., Fischer indole synthesis). | Optimize the acid catalyst and concentration. Use milder Lewis acids or solid-supported acid catalysts. Control the reaction temperature carefully. | These materials are often intractable and difficult to characterize by standard NMR or MS techniques. |
| Presence of unreacted starting materials/intermediates | Inefficient reaction conditions. | Re-evaluate the reaction parameters for each step (temperature, time, stoichiometry of reagents). Ensure the purity of all starting materials and solvents. | Compare the 1H NMR and LC-MS data of the crude product with those of the starting materials and expected intermediates. |
| Incomplete removal of Boc protecting group | Insufficient acid or reaction time. | Increase the concentration of trifluoroacetic acid (TFA) or the reaction time. Monitor the deprotection by TLC. | The Boc-protected intermediate will have a significantly different Rf value on TLC and a characteristic signal around 1.5 ppm in the 1H NMR spectrum. Its mass will be 100 units higher than the deprotected product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Illustrative)
This protocol is a generalized procedure based on common methods for synthesizing related azaindole esters.
-
Step 1: Synthesis of a Suitable Pyridine Precursor (e.g., 4-chloro-3-nitropyridine)
-
Nitration of 4-chloropyridine can be achieved using a mixture of fuming nitric acid and sulfuric acid. Careful temperature control is crucial to avoid over-nitration.
-
-
Step 2: Introduction of the Pyrrole Moiety Precursor
-
A common method is the reaction of the nitropyridine with a reagent that can form the pyrrole ring, such as a vinyl Grignard reagent in a Bartoli-type reaction, or reaction with an enolate in a Batcho-Leimgruber approach.
-
-
Step 3: Reductive Cyclization
-
The nitro group is reduced (e.g., using Fe/AcOH or catalytic hydrogenation) to an amine, which then cyclizes to form the pyrrolo[3,2-c]pyridine core.
-
-
Step 4: Introduction of the Carboxylate Group
-
If not introduced earlier, the 2-carboxylate can be installed via formylation followed by oxidation, or by direct carboxylation of a lithiated intermediate. A more common route involves building the ring with the carboxylate precursor already in place.
-
Protocol 2: Hydrolysis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
-
Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with 1N HCl to a pH of approximately 3-4. The product may precipitate at its isoelectric point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer multiple times with a polar organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Azaindole Synthesis.
| Synthetic Method | Typical Catalyst/Reagents | Temperature (°C) | Typical Yields (%) | Common Byproducts |
| Fischer Indole Synthesis | Strong acids (H₂SO₄, PPA) | 100 - 180 | 20 - 60 | Isomeric products, polymeric tars |
| Batcho-Leimgruber | DMF-DMA, then reducing agent (e.g., H₂/Pd-C) | 100 - 150 (cyclization) | 50 - 80 | Incomplete cyclization products |
| Bartoli Synthesis | Vinyl Grignard reagents | -78 to RT | 30 - 70 | Rearrangement products |
| Palladium-catalyzed coupling | Pd catalyst, ligand, base | 80 - 120 | 60 - 95 | Homocoupling products, dehalogenated starting materials |
Mandatory Visualizations
Caption: General synthetic workflow for this compound.
References
Technical Support Center: Refining Purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. The guidance is structured to address specific experimental challenges in a clear question-and-answer format.
General Purification Workflow
The purification of this compound, a polar heterocyclic compound, typically involves a multi-step approach to achieve high purity. The general workflow combines recrystallization and column chromatography.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Crystallization Issues
Q1: My compound is not crystallizing. What should I do?
A1: If your compound fails to crystallize from solution, several techniques can be employed to induce crystallization:
-
Add a Seed Crystal: Introduce a small crystal of the pure compound to the solution to serve as a nucleation point.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide a surface for crystal formation.
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Lower the Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility.
-
Change the Solvent System: If the above methods fail, the solvent system may be inappropriate. Experiment with different solvents or solvent mixtures.
Q2: The crystallization is happening too quickly, resulting in an impure powder. How can I slow it down?
A2: Rapid crystallization often traps impurities. To slow down the process:
-
Increase the Solvent Volume: Add a bit more of the "soluble solvent" to keep the compound in solution for a longer period during cooling.
-
Insulate the Flask: Allow the flask to cool to room temperature slowly before moving it to a colder environment. Wrapping the flask in glass wool or placing it in a Dewar can help.
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the solid and then allow it to cool at a much slower rate.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: For polar carboxylic acids like this, polar protic solvents are often a good starting point.[1] Experiment with the following, either as single solvents or in mixtures:
-
Ethanol
-
Methanol
-
Water
-
Ethanol/Water mixture
-
Methanol/Water mixture
A related isomer, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is noted to be slightly soluble in water, which suggests that a mixed solvent system with water could be effective.[2]
Column Chromatography Issues
Q1: What is a good starting point for column chromatography of this compound?
A1: For azaindole derivatives, a gradient elution on silica gel is a common starting point.[3]
-
Stationary Phase: Silica gel is standard. If you observe significant streaking or degradation, consider using neutral or basic alumina, as nitrogen-containing heterocycles can be sensitive to the acidic nature of silica.[3]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[3]
Q2: My compound is streaking or tailing on the TLC plate and column. How can I fix this?
A2: Streaking is a common issue with polar and basic compounds like pyridines and carboxylic acids on silica gel.[1] This is often due to strong interactions with the acidic silica. To mitigate this:
-
Add a Modifier to the Eluent:
-
For carboxylic acids, adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks.
-
For the basic pyridine nitrogen, adding a small amount (0.1-1%) of a volatile base like triethylamine can improve the peak shape.[3]
-
-
Use a Different Stationary Phase: As mentioned, switching to neutral or basic alumina can be effective.[3]
Q3: I have low yield after column chromatography. What are the potential causes?
A3: Low yield can stem from several factors. The following troubleshooting guide can help pinpoint the issue.
References
Validation & Comparative
Validating the Efficacy of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid and its Derivatives: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine-based compounds, focusing on their in vitro efficacy and outlining a framework for future in vivo validation. While direct in vivo efficacy data for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is not currently available in the public domain, extensive in vitro studies on its derivatives highlight promising anticancer and anti-inflammatory properties. This document summarizes the existing preclinical data, proposes detailed protocols for future in vivo studies, and compares the potential of these compounds against established therapeutic alternatives.
Section 1: In Vitro Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant biological activity in various in vitro assays, primarily as inhibitors of tubulin polymerization and FMS kinase.
1.1. As Colchicine-Binding Site Inhibitors for Anticancer Applications
Several studies have reported the synthesis and in vitro evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization by binding to the colchicine site. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Data Presentation: In Vitro Antiproliferative Activity
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1][2] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1][2] | |
| MCF-7 (Breast Cancer) | 0.21 | [1][2] | |
| 8g | A375P (Melanoma) | Nanomolar range | [3] |
| 9d | A375P (Melanoma) | Nanomolar range | [3] |
1.2. As FMS Kinase Inhibitors for Cancer and Inflammatory Disorders
A series of diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R).[4][5][6] FMS kinase is a key regulator of macrophage and osteoclast function and is implicated in the progression of various cancers and inflammatory diseases like rheumatoid arthritis.[7][8]
Data Presentation: In Vitro FMS Kinase Inhibition
| Compound ID | Target | IC50 (nM) | Notes | Reference |
| 1r | FMS Kinase | 30 | 3.2 times more potent than the lead compound KIST101029. | [4][5][6] |
| Bone Marrow-Derived Macrophages (BMDM) | 84 | Demonstrates potential anti-inflammatory effects. | [4][5][6] | |
| 1e | FMS Kinase | 60 | [4][5][6] | |
| KIST101029 (Lead Compound) | FMS Kinase | 96 | [4][5][6] |
Section 2: Proposed In Vivo Efficacy Validation
The promising in vitro data warrants further investigation through in vivo studies to assess the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives in a whole-organism context. Below are detailed, hypothetical experimental protocols for evaluating these compounds in relevant animal models.
2.1. Experimental Protocol: Xenograft Model for Anticancer Efficacy
This protocol describes a typical workflow for evaluating the in vivo anticancer efficacy of a 1H-pyrrolo[3,2-c]pyridine derivative (designated as "Test Compound") in a mouse xenograft model.
Experimental Workflow
Methodology:
-
Cell Culture: HeLa or A375P cells are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 2-5 x 10^6 cells in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO/Saline)
-
Test Compound (e.g., 25 mg/kg, daily oral gavage)
-
Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection, twice weekly)
-
-
Efficacy Endpoints:
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is recorded daily as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
-
Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA with post-hoc tests. Final tumor weights are compared using a one-way ANOVA.
2.2. Experimental Protocol: Collagen-Induced Arthritis Model for Anti-inflammatory Efficacy
To evaluate the potential of FMS kinase-inhibiting derivatives in inflammatory conditions, a collagen-induced arthritis (CIA) model in mice can be utilized.
Experimental Workflow
Methodology:
-
Animal Model: DBA/1 mice (8-10 weeks old) are used.
-
Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization on day 21.
-
Treatment Groups:
-
Vehicle Control
-
Test Compound (e.g., 50 mg/kg, daily oral gavage)
-
Positive Control (e.g., Methotrexate, 1 mg/kg, twice weekly)
-
-
Efficacy Endpoints:
-
Clinical arthritis score is assessed 3-4 times per week.
-
Paw swelling is measured using calipers.
-
At the end of the study, joints are collected for histopathological analysis of inflammation, pannus formation, and bone erosion.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Section 3: Comparative Analysis with Alternative Therapies
3.1. Comparison with Other Colchicine-Binding Site Inhibitors
The 1H-pyrrolo[3,2-c]pyridine derivatives, as potential anticancer agents, can be compared to other colchicine-binding site inhibitors that have undergone in vivo evaluation.
Data Presentation: In Vivo Efficacy of Colchicine-Binding Site Inhibitors
| Compound | Animal Model | Dose & Route | Tumor Growth Inhibition (%) | Reference |
| Combretastatin A-4 Phosphate (CA-4P) | Murine Colon Adenocarcinoma | 100 mg/kg, IP | >90 (vascular shutdown) | [9] |
| ABT-751 (E7010) | Human Colon Tumor Xenograft | 100 mg/kg, Oral | 50-70 | [10] |
| Hypothetical 1H-pyrrolo[3,2-c]pyridine derivative | Human Cervical Cancer Xenograft | TBD | TBD | - |
Signaling Pathway: Tubulin Polymerization Inhibition
3.2. Comparison with Other FMS Kinase Inhibitors
For inflammatory diseases and certain cancers, the 1H-pyrrolo[3,2-c]pyridine FMS inhibitors can be benchmarked against other FMS kinase inhibitors with established in vivo activity.
Data Presentation: In Vivo Efficacy of FMS Kinase Inhibitors
| Compound | Animal Model | Disease | Efficacy Endpoint | Reference |
| Pexidartinib (PLX3397) | Mouse Model of Glioblastoma | Cancer | Increased survival, reduced tumor-associated macrophages | [7] |
| Ki20227 | Mouse Model of CIA | Rheumatoid Arthritis | Significant reduction in arthritis score | [7] |
| Hypothetical 1H-pyrrolo[3,2-c]pyridine derivative | Mouse Model of CIA | Rheumatoid Arthritis | TBD | - |
Signaling Pathway: FMS Kinase Inhibition
Conclusion
While the direct in vivo efficacy of this compound remains to be determined, its derivatives have shown considerable promise in in vitro studies as both anticancer and anti-inflammatory agents. The provided hypothetical in vivo study designs offer a roadmap for the preclinical validation of these compounds. Comparative analysis with existing therapies based on similar mechanisms of action suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold is a valuable starting point for the development of novel therapeutics. Further research, particularly in animal models of cancer and inflammatory disease, is essential to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives against other established kinase inhibitors, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this scaffold in drug discovery and development.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising platform for the development of potent and selective kinase inhibitors. Derivatives of this core structure have demonstrated significant activity against a range of kinases implicated in cancer and other diseases. This guide focuses on a comparative analysis of these derivatives against well-established inhibitors targeting key kinases such as FMS, Haspin, MEK, and mTOR.
Quantitative Performance Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 1H-pyrrolo[3,2-c]pyridine derivatives and established kinase inhibitors. It is important to note that IC50 values can be influenced by the specific assay conditions, such as ATP concentration and substrate used. The data presented here is compiled from various studies, and direct comparison should be made with caution.
Table 1: FMS Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| KIST101029 (1H-pyrrolo[3,2-c]pyridine derivative) | FMS | 96 | Not specified[1][2] |
| Compound 1r (1H-pyrrolo[3,2-c]pyridine derivative) | FMS | 30 | Not specified[1][2] |
| Compound 1e (1H-pyrrolo[3,2-c]pyridine derivative) | FMS | 60 | Not specified[1][2] |
| Imatinib | Abl, c-Kit, PDGFR | ~250-1000 (for Abl) | Varies |
| Pexidartinib (PLX3397) | CSF1R (FMS) | Not specified | Not specified[3] |
Table 2: Haspin Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| 1H-pyrrolo[3,2-g]isoquinoline derivative (Compound 10) | Haspin | 23.6 | Not specified[4] |
| CHR-6494 | Haspin | 2 | Not specified[5][6][7] |
Table 3: MEK1 Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| KIST101029 (Inhibits MEK signaling pathway) | MEK (pathway) | Not specified | Cell-based assay[3] |
| Trametinib | MEK1 | 0.92 | Cell-free assay[8] |
| Trametinib | MEK2 | 1.8 | Cell-free assay[8] |
Table 4: mTOR Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| KIST101029 (Inhibits mTOR signaling pathway) | mTOR (pathway) | Not specified | Cell-based assay[3] |
| Rapamycin (Sirolimus) | mTORC1 | ~0.1 | HEK293 cells[9] |
| Torin 1 | mTOR | ~2-10 | In vitro kinase assay[10] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors.
Figure 1: Simplified MAPK/ERK Signaling Pathway and points of inhibition.
Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
Experimental Protocols
This section provides an overview of typical methodologies used for the key experiments cited in this guide. Specific details may vary between laboratories.
FMS Kinase Assay (ADP-Glo™ Format)
This assay quantifies FMS kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human FMS kinase
-
FMS peptide substrate (e.g., SYEGNSYTFIDPTQ)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives, Imatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add FMS kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Haspin Kinase Assay (Radiometric Format)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by Haspin kinase.
Materials:
-
Recombinant active Haspin kinase
-
Histone H3 protein or a peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Test compounds
-
Phosphocellulose paper or SDS-PAGE materials
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Set up the kinase reaction by combining Haspin kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction (e.g., by adding 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabeled ATP, or separate the reaction products by SDS-PAGE.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Determine the IC50 values from the dose-response curves.
MEK1 Kinase Assay (Coupled Assay with ERK2)
This assay measures MEK1 activity by quantifying the phosphorylation of its substrate, inactive ERK2, which then phosphorylates a final substrate.
Materials:
-
Recombinant active MEK1 kinase
-
Inactive ERK2 kinase
-
Myelin Basic Protein (MBP) as a final substrate
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 1 mM EGTA)
-
Test compounds
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphocellulose paper or SDS-PAGE materials
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the first step, incubate MEK1, inactive ERK2, and the test compound in the kinase buffer.
-
Initiate the activation of ERK2 by adding a low concentration of non-radiolabeled ATP.
-
Incubate to allow for ERK2 phosphorylation by MEK1.
-
In the second step, add MBP and [γ-³²P]ATP or [γ-³³P]ATP to the reaction mixture.
-
Incubate to allow for MBP phosphorylation by the now-active ERK2.
-
Stop the reaction and quantify the incorporated radioactivity as described for the Haspin kinase assay.
-
Calculate IC50 values from the dose-response curves.
mTOR Kinase Assay (LanthaScreen™ TR-FRET Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by mTOR.
Materials:
-
Recombinant mTOR kinase
-
Fluorescein-labeled substrate (e.g., a 4E-BP1 peptide)
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds, mTOR kinase, and the fluorescein-labeled substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of kinase inhibitors with potential applications in oncology and other therapeutic areas. The data presented in this guide demonstrate their potent activity against several key kinases. While direct, head-to-head comparisons with established inhibitors under uniform conditions are limited in the public domain, the available information suggests that this class of compounds warrants further investigation. The experimental protocols provided herein offer a starting point for researchers looking to evaluate these and other novel kinase inhibitors in their own laboratories. Future studies focusing on selectivity profiling and in vivo efficacy will be crucial in determining the full therapeutic potential of this promising chemical series.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 4. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. biocompare.com [biocompare.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology Research
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities. This guide provides a comparative analysis of two prominent classes of these derivatives that have shown significant promise in the field of oncology: colchicine-binding site inhibitors and FMS kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and therapeutic potential of these compounds.
The Strategic Advantage of the 1H-pyrrolo[3,2-c]pyridine Core
The rigid, bicyclic structure of the 1H-pyrrolo[3,2-c]pyridine core offers a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This structural rigidity is a key advantage in rational drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity. The pyrrole and pyridine rings also provide opportunities for a variety of chemical modifications to fine-tune the pharmacological properties of the derivatives.
Class 1: Colchicine-Binding Site Inhibitors - Disrupting the Cytoskeleton
A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives has been engineered to interact with tubulin at the colchicine-binding site. These agents act as microtubule-targeting agents, disrupting the dynamic instability of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.
Mechanism of Action: A Closer Look
The binding of these derivatives to the colchicine site on β-tubulin prevents the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a cascade of downstream events culminating in apoptotic cell death.
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed key features for potent anti-tubulin activity. A common structural motif is a 1-aryl-6-aryl-1H-pyrrolo[3,2-c]pyridine core. The nature and substitution pattern of these aryl groups significantly influence the antiproliferative activity. For instance, a 3,4,5-trimethoxyphenyl group at the 1-position, mimicking the A-ring of combretastatin A-4, is often favored. The B-ring at the 6-position offers a site for modification to enhance potency and modulate physicochemical properties. One of the most potent compounds identified in a recent study, compound 10t , features an indolyl moiety as the B-ring.[1][2]
Class 2: FMS Kinase Inhibitors - Targeting the Tumor Microenvironment
Another promising class of 1H-pyrrolo[3,2-c]pyridine derivatives functions as inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase. FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. In the context of cancer, FMS signaling is implicated in promoting the survival and function of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and promote tumor growth, invasion, and metastasis.
Mechanism of Action: A Closer Look
By inhibiting FMS kinase, these derivatives can reduce the population of TAMs, thereby reprogramming the tumor microenvironment to be less hospitable for cancer cells and potentially enhancing the efficacy of other cancer therapies, including immunotherapy.
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
For the FMS kinase inhibitors, a diarylamide or diarylurea scaffold attached to the 1H-pyrrolo[3,2-c]pyridine core is a common feature. The nature of the substituents on the terminal phenyl ring significantly impacts potency and selectivity. Studies have shown that certain substitution patterns can lead to highly potent and selective inhibitors. For example, compound 1r from a studied series, a diarylamide derivative, emerged as a potent and selective FMS kinase inhibitor.[3][4]
Comparative Performance Analysis
A direct comparison of the two classes reveals distinct pharmacological profiles and potential therapeutic applications.
| Feature | Colchicine-Binding Site Inhibitors | FMS Kinase Inhibitors |
| Primary Target | β-Tubulin | FMS Kinase (CSF-1R) |
| Mechanism of Action | Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. | Inhibition of FMS kinase signaling, leading to depletion of tumor-associated macrophages. |
| Therapeutic Strategy | Direct cytotoxicity to cancer cells. | Modulation of the tumor microenvironment. |
| Representative Compound | 10t [1][2] | 1r [3][4] |
| In Vitro Potency (IC50) | 0.12 - 0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines for compound 10t .[1][2] | 30 nM against FMS kinase for compound 1r . Antiproliferative IC50 values of 0.15 - 1.78 µM against various cancer cell lines.[3] |
| Selectivity | Generally selective for rapidly dividing cells due to their mechanism of action. | Compound 1r was found to be more than 33 times more selective for FMS than other kinases in a panel.[3] |
Experimental Protocols
To facilitate reproducible research, the following are standardized protocols for key in vitro assays.
Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)
Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A375P) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (FMS Kinase)
Caption: Workflow for an in vitro FMS kinase inhibition assay.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, add the FMS kinase enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP consumed.
-
IC50 Determination: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Future Directions and Conclusion
Both classes of 1H-pyrrolo[3,2-c]pyridine derivatives represent exciting avenues for anticancer drug discovery. The colchicine-binding site inhibitors offer a direct cytotoxic approach, while the FMS kinase inhibitors provide a novel strategy to modulate the tumor microenvironment.
Further research should focus on:
-
In vivo efficacy studies: To translate the potent in vitro activities into animal models of cancer.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Combination therapies: To explore the synergistic potential of these derivatives with existing chemotherapies and immunotherapies.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine core is a versatile scaffold that has demonstrated significant potential in the development of targeted therapies. Derivatives of this heterocyclic system have shown inhibitory activity against a range of biological targets, primarily protein kinases, as well as tubulin. This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the 1H-pyrrolo[3,2-c]pyridine and related pyrrolopyridine scaffolds, supported by available experimental data. Understanding the selectivity profile of this chemical series is crucial for optimizing lead compounds and minimizing off-target effects in drug discovery.
Data Summary: Potency and Selectivity of Pyrrolopyridine Derivatives
The following table summarizes the inhibitory activities of various pyrrolopyridine derivatives against their primary targets and, where available, other kinases to indicate their selectivity profile.
| Compound/Series | Primary Target(s) | IC50/Ki (nM) | Off-Target(s) / Selectivity Notes | Reference(s) |
| 1H-pyrrolo[3,2-c]pyridine Derivatives (e.g., compound 1r) | FMS Kinase | 30 | Selective against a panel of 40 kinases. Showed 42% inhibition of FLT3 (D835Y) and 40% inhibition of c-MET at 1 µM. | [1] |
| 1H-pyrrolo[3,2-c]pyridine Derivatives (e.g., compound 10t) | Tubulin (Colchicine-binding site) | 120 - 210 (against cancer cell lines) | Designed as tubulin polymerization inhibitors. Cross-reactivity with kinases not reported. | [2][3] |
| Pyrido[2,3-d]pyrimidine-7-one core (FRAX597) | PAK1, PAK2, PAK3 | 8, 13, 19 | Shows moderate selectivity against some receptor tyrosine kinases. | [4][5][6] |
| Pyrrolopyrazole (PF-3758309) | Pan-PAK inhibitor (originally designed for PAK4) | 1.3 - 3.9 (cellular activity) | Inhibits all PAK family kinases and a number of off-targets. | [4][5] |
| Bis-anilino Pyrimidine (AZ13705339) | PAK1 | <100 (initial hit) | Optimized for high kinase selectivity against key antitargets like KDR and FGFR1. | [7] |
| G-5555 | PAK1, PAK2 | Ki: 3.7, 11 | Highly selective for group I PAKs. Tested against a panel of 235 kinases and showed excellent selectivity. | [6][8] |
| 1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., compound 4h) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Shows selectivity over FGFR4 (IC50 = 712 nM). | [9] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (e.g., compound 11h) | PDE4B | 110 - 1100 | Shows selectivity over PDE4D. | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. Below are representative protocols for key experiments cited in the evaluation of pyrrolopyridine-based inhibitors.
Kinase Inhibition Assay
This assay is fundamental for determining the potency and selectivity of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, its specific peptide substrate, and the assay buffer.
-
Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for each kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is typically luminescence or fluorescence.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
Visualizations: Pathways and Workflows
Generic Kinase Signaling Pathway
Caption: A simplified diagram of common kinase signaling pathways that can be targeted by pyrrolopyridine-based inhibitors.
Experimental Workflow for Cross-Reactivity Screening
Caption: A typical workflow for identifying and characterizing the cross-reactivity of novel pyrrolopyridine-based inhibitors.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potency of 1H-pyrrolo[3,2-c]pyridine Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various 1H-pyrrolo[3,2-c]pyridine analogs, a class of compounds showing significant promise in anticancer research. The data presented is based on their activity as tubulin polymerization inhibitors, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Comparative Potency of 1H-pyrrolo[3,2-c]pyridine Derivatives
The antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.[1][2]
The results, summarized in the table below, indicate that most of these compounds exhibit moderate to excellent antiproliferative activities.[1][2] Notably, compound 10t , which features an indolyl group as the B-ring, demonstrated the most potent activity against all three cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[1][2]
| Compound | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | phenyl | 2.35 | 3.15 | 4.21 |
| 10b | o-tolyl | 1.89 | 2.56 | 3.87 |
| 10f | 2-methoxyphenyl | 1.23 | 1.87 | 2.54 |
| 10h | 4-methoxyphenyl | 0.89 | 1.21 | 1.98 |
| 10l | 4-fluorophenyl | 0.56 | 0.78 | 1.23 |
| 10t | indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (positive control) | - | 0.002 | 0.003 | 0.005 |
Data extracted from "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities".[1][2]
Mechanism of Action: Tubulin Polymerization Inhibition
These 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1][3] Microtubules, which are essential components of the cytoskeleton, are formed by the polymerization of α- and β-tubulin dimers. These dynamic structures play a critical role in cell division, particularly in the formation of the mitotic spindle.
By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the assembly of microtubules.[1][3] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3]
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine analogs.
Experimental Protocols
The potency of the 1H-pyrrolo[3,2-c]pyridine analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
In Vitro Antiproliferative Activity (MTT Assay)
-
Cell Seeding: HeLa, SGC-7901, and MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine analogs and the positive control, Combretastatin A-4 (CA-4), for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals that had formed in viable cells.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance data.
Caption: Experimental workflow for the MTT assay.
References
Benchmarking 1H-pyrrolo[3,2-c]pyridine Derivatives Against Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of a representative 1H-pyrrolo[3,2-c]pyridine derivative against established standard of care chemotherapeutic agents. Due to the limited publicly available data on the specific anticancer activity of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, this guide will utilize the potent derivative, compound 10t (6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine), as a proxy for the core scaffold's potential. This compound has demonstrated significant in vitro activity against various cancer cell lines.[1][2][3] The data presented herein is compiled from peer-reviewed studies and is intended to provide an objective benchmark for research and development purposes.
Executive Summary
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have emerged as a promising class of anti-cancer agents. The primary mechanism of action for the most potent derivatives, such as compound 10t , is the inhibition of tubulin polymerization by binding to the colchicine site.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] This guide compares the in vitro cytotoxic activity of compound 10t with standard of care drugs like Cisplatin, Paclitaxel, Sorafenib, and Vemurafenib across various cancer cell lines.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the 1H-pyrrolo[3,2-c]pyridine derivative 10t and relevant standard of care drugs. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity (IC50) in Cervical (HeLa), Gastric (SGC-7901), and Breast (MCF-7) Cancer Cell Lines
| Compound | HeLa (Cervical) IC50 (µM) | SGC-7901 (Gastric) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Compound 10t | 0.12[1][3] | 0.15[1][3] | 0.21[1][3] |
| Cisplatin | 7.7 - 25.5 (48h)[4][5][6] | - | - |
| Paclitaxel | - | - | 0.0186 - 3.5[7][8][9] |
| Combretastatin A-4 | 0.003 - 95.9[10][11][12] | - | - |
Table 2: In Vitro Cytotoxicity (IC50) in Melanoma (A375P) Cell Line
| Compound | A375P (Melanoma) IC50 (µM) |
| Sorafenib | ~5-10 (as a kinase inhibitor, not directly comparable for cytotoxicity without further data)[13][14][15] |
| Vemurafenib | 0.1 - 0.45[16][17][18][19] |
Note: Direct IC50 data for compound 10t in the A375P melanoma cell line was not available in the reviewed literature. However, other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown superior potency to Sorafenib in this cell line.[20]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism of potent 1H-pyrrolo[3,2-c]pyridine derivatives like compound 10t is the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules.[1][2] This leads to a cascade of cellular events culminating in apoptosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. science.utm.my [science.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 10. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 15. oncology-central.com [oncology-central.com]
- 16. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: Evaluating Reproducibility and Practicality
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid stands as a valuable scaffold. However, establishing a reproducible and efficient synthesis route is a critical first step. This guide provides a comparative analysis of potential synthetic pathways to this target molecule, with a focus on reproducibility, yield, and overall practicality.
Introduction to Synthetic Strategies
Method 1: The Reissert-Kondensation Approach
The Reissert-Kondensation offers a reliable and frequently utilized method for the synthesis of indole-2-carboxylic acids and their heteroaromatic analogs. This approach involves the condensation of a methyl-substituted nitro-aromatic compound with diethyl oxalate, followed by a reductive cyclization.
Experimental Protocol: Reissert-Kondensation
Step 1: Synthesis of Ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate
-
To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol), add 4-methyl-3-nitropyridine (1.0 equivalent) at room temperature under an inert atmosphere.
-
To this mixture, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 30°C.
-
Stir the resulting deep-red mixture at room temperature for 12-18 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute acetic acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate.
Step 2: Reductive Cyclization to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
-
Dissolve the ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate (1.0 equivalent) in a mixture of ethanol and acetic acid.
-
Add zinc dust (5.0 equivalents) portion-wise, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture, filter off the excess zinc, and neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and acidify with 1M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Method 2: The Hemetsberger Synthesis Approach
The Hemetsberger synthesis provides an alternative route to indole-2-carboxylic esters through the thermal decomposition of an α-azido-β-aryl acrylate. This method can be adapted for the synthesis of the target pyrrolopyridine derivative.
Experimental Protocol: Hemetsberger Synthesis
Step 1: Knoevenagel Condensation to Ethyl 2-azido-3-(pyridin-4-yl)acrylate
-
To a solution of pyridine-4-carbaldehyde (1.0 equivalent) and ethyl azidoacetate (1.1 equivalents) in anhydrous ethanol, add a catalytic amount of sodium ethoxide at 0°C.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude acrylate.
Step 2: Thermal Cyclization to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
-
Reflux a solution of the crude ethyl 2-azido-3-(pyridin-4-yl)acrylate in a high-boiling inert solvent such as xylene or toluene for 4-8 hours.
-
Monitor the reaction for the evolution of nitrogen gas and the consumption of the starting material by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Follow the hydrolysis procedure as described in Step 3 of the Reissert-Kondensation method.
Comparative Analysis of Synthetic Routes
The choice of synthetic route will depend on factors such as starting material availability, scalability, and tolerance to specific reaction conditions. The following table summarizes the key comparative aspects of the Reissert-Kondensation and Hemetsberger synthesis for the preparation of this compound.
| Feature | Reissert-Kondensation | Hemetsberger Synthesis |
| Starting Materials | 4-methyl-3-nitropyridine, Diethyl oxalate | Pyridine-4-carbaldehyde, Ethyl azidoacetate |
| Number of Steps | 3 | 3 |
| Key Intermediates | Ethyl 3-(3-nitro-4-pyridinyl)-2-oxopropanoate | Ethyl 2-azido-3-(pyridin-4-yl)acrylate |
| Expected Yield | Moderate to Good | Moderate |
| Reproducibility | Generally high and well-established for indole synthesis | Can be variable due to the thermal decomposition step |
| Scalability | Readily scalable | Potentially hazardous on a large scale due to the use of azides and evolution of nitrogen gas |
| Key Challenges | Handling of sodium ethoxide, purification of the pyruvate intermediate | Synthesis and handling of potentially unstable ethyl azidoacetate, control of the thermal cyclization |
Logical Workflow of Synthesis Routes
The following diagrams illustrate the logical progression of the two proposed synthetic pathways.
Conclusion
Both the Reissert-Kondensation and the Hemetsberger synthesis present viable, albeit not fully optimized, pathways to this compound. The Reissert-Kondensation is likely the more reproducible and scalable option, benefiting from a long history of successful applications in indole synthesis. The Hemetsberger synthesis, while a reasonable alternative, may require more careful optimization, particularly concerning the stability of the azide intermediate and the conditions of the thermal cyclization. Researchers should carefully consider the availability of starting materials and their comfort level with the specific reaction conditions of each route before embarking on the synthesis of this valuable heterocyclic scaffold. Further experimental validation is necessary to establish definitive yields and optimal conditions for these synthetic approaches.
Confirming Target Engagement of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for confirming the direct binding of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives to their intended biological targets. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various targets, including protein kinases and tubulin.[1][2][3][4][5][6] This document outlines experimental approaches to validate target engagement, presenting data in a comparative format and providing detailed protocols for key experiments.
Overview of Target Engagement Assays
Validating that a compound binds to its intended intracellular target is a critical step in drug discovery and chemical biology.[7][8][9] Several biophysical and chemical biology techniques can be employed to confirm and quantify this interaction. This guide focuses on three widely used methods: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Kinobeads-based chemical proteomics.
Each method offers distinct advantages and provides complementary information regarding the drug-target interaction. The choice of assay depends on the specific research question, the nature of the target protein, and the available resources.
Comparative Analysis of Target Engagement Methods
The following table summarizes the key features of CETSA, ITC, and Kinobeads for easy comparison.
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Kinobeads (Chemical Proteomics) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[7][10][11][12] | Measures the heat released or absorbed during the binding of a ligand to a target protein.[13][14] | Competitive binding between the compound of interest and immobilized broad-spectrum kinase inhibitors for kinases in a cell lysate.[15][16][17][18] |
| Biological Context | Intact cells, cell lysates, or tissues.[10][19] | Purified proteins in solution.[13][14] | Cell or tissue lysates.[16][17] |
| Information Obtained | Target engagement confirmation, apparent melting temperature (Tagg) shift.[10] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14] | Target identification, selectivity profiling across the kinome, relative binding affinities.[15][16][17][18] |
| Throughput | Moderate to high (can be adapted to microplate format).[11] | Low to moderate. | High (amenable to large-scale inhibitor profiling).[15] |
| Key Advantages | Physiologically relevant (in-cell), no need for compound labeling.[7][19] | Gold standard for thermodynamic characterization, provides a complete thermodynamic profile of the interaction.[20][21] | Unbiased identification of kinase targets and off-targets, applicable to a wide range of kinases.[15][17][18] |
| Key Limitations | Not all proteins show a clear thermal shift, requires a specific antibody for detection (Western blot). | Requires large amounts of purified, soluble protein, sensitive to buffer conditions. | Primarily for kinase targets, indirect measurement of affinity through competition.[16] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for a Putative Kinase Target
This protocol describes how to perform CETSA to verify the engagement of this compound with a hypothetical kinase target (e.g., FGFR1) in intact cells.[3]
Materials:
-
Human cancer cell line overexpressing the target kinase (e.g., a breast cancer cell line for FGFR1).
-
Cell culture medium and supplements.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody specific to the target kinase.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).
-
A shift in the Tagg in the presence of the compound indicates target engagement.
-
Isothermal Titration Calorimetry (ITC) for Tubulin Binding
This protocol details the use of ITC to characterize the binding of a this compound derivative to purified tubulin, a known target for some compounds in this class.[2][4][5][6]
Materials:
-
Purified tubulin protein.
-
This compound derivative.
-
ITC instrument.
-
Degassed ITC buffer (e.g., PEM buffer).
Procedure:
-
Sample Preparation:
-
Dialyze the purified tubulin against the ITC buffer.
-
Dissolve the compound in the same ITC buffer. Ensure the final DMSO concentration is low and identical in both the protein and compound solutions.
-
Determine the accurate concentrations of both the protein and the compound.
-
-
ITC Experiment Setup:
-
Load the tubulin solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the compound into the protein solution.
-
The instrument measures the heat change associated with each injection.[14]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[14] The entropy (ΔS) can then be calculated.[13]
-
Visualization of Workflows and Pathways
Signaling Pathway of a Receptor Tyrosine Kinase
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Logical Relationship of Target Engagement Methodologies
References
- 1. 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [myskinrecipes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. discover.library.noaa.gov [discover.library.noaa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. bio-protocol.org [bio-protocol.org]
- 20. ITC - Creative Biolabs [creative-biolabs.com]
- 21. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid was located. The following guidance is synthesized from the SDS of structurally similar compounds, including isomers such as 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid and 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the potential hazards.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator. For higher-level protection, a respirator with cartridges for organic vapors and acid gases may be necessary.
-
Body Protection: Wear a lab coat and ensure that skin is not exposed.
-
-
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Waste Collection:
-
Collect waste material in a designated, clearly labeled, and tightly sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the full chemical name and any available safety information to the disposal service.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable container for disposal.
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.
-
III. Chemical and Physical Properties
The following table summarizes the known properties of structurally similar compounds. This data is provided for reference and may not be exact for this compound.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Solid |
| Hazard Statements | May be harmful if swallowed. May cause skin, eye, and respiratory irritation. |
IV. Experimental Protocols
Currently, no specific experimental protocols for the disposal of this compound are published. The recommended procedure is to follow the general guidelines for chemical waste disposal as outlined above and in consultation with professional waste management services.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Personal protective equipment for handling 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety and logistical information for handling 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[6] A face shield may be required for high-volume applications.[7][8] | To protect eyes from splashes and dust.[6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[8][10] Gloves should be inspected before use and disposed of properly.[2][11] | To prevent skin contact.[6] |
| Body Protection | A standard laboratory coat is the minimum requirement.[6] For larger quantities, a chemically-resistant apron or suit may be necessary.[7][12] | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][13] If dust formation is likely, a particle respirator may be required.[2][7] | To avoid inhalation of dust and vapors.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills :
-
Large Spills :
-
Personal Exposure :
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes and seek medical attention.[2][10]
-
Skin Contact : Wash the affected area with soap and plenty of water.[2][10]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration and consult a physician.[2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Container Labeling and Storage :
-
Final Disposal :
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[10] Contact your institution's EHS department for specific disposal procedures.
-
Safety and Handling Workflow
References
- 1. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. leelinework.com [leelinework.com]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
